NVP-DFF332
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C17H11ClF7N3O |
|---|---|
Peso molecular |
441.7 g/mol |
Nombre IUPAC |
(2S)-1'-chloro-8-(difluoromethoxy)-8',8'-difluoro-6-(trifluoromethyl)spiro[3H-imidazo[1,2-a]pyridine-2,5'-6,7-dihydroisoquinoline] |
InChI |
InChI=1S/C17H11ClF7N3O/c18-12-11-9(1-4-26-12)15(2-3-16(11,21)22)7-28-6-8(17(23,24)25)5-10(13(28)27-15)29-14(19)20/h1,4-6,14H,2-3,7H2/t15-/m1/s1 |
Clave InChI |
OARXSQSRBRVMQA-OAHLLOKOSA-N |
SMILES isomérico |
C1CC(C2=C([C@]13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
SMILES canónico |
C1CC(C2=C(C13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
NVP-DFF332: A Technical Guide to its Mechanism of Action in Clear Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-DFF332, also known as DFF332, is a potent, selective, and orally bioavailable small-molecule allosteric inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. In the context of clear cell renal cell carcinoma (ccRCC), a disease frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, DFF332 targets the core oncogenic signaling pathway driven by the subsequent accumulation of HIF-2α. Preclinical and clinical data have demonstrated that by binding to the PAS-B cavity of HIF-2α, DFF332 disrupts its ability to form a transcriptional complex with HIF-1β (also known as ARNT), thereby inhibiting the expression of downstream target genes crucial for tumor growth, proliferation, and angiogenesis. This document provides an in-depth technical overview of the mechanism of action, preclinical and clinical findings, and experimental methodologies related to DFF332 in ccRCC.
Core Mechanism of Action: Targeting the VHL-HIF-2α Axis
The primary mechanism of action of this compound is the targeted disruption of the HIF-2α signaling pathway, which is a central oncogenic driver in the majority of ccRCC cases.[1][2]
The Pathophysiology of ccRCC
In normal cells under oxygen-rich (normoxic) conditions, the VHL protein, part of an E3 ubiquitin ligase complex, recognizes and binds to the alpha subunit of hypoxia-inducible factors (HIF-1α and HIF-2α). This binding leads to the ubiquitination and subsequent proteasomal degradation of the HIF-α subunits.
In over 90% of ccRCC tumors, the VHL gene is inactivated through mutation or silencing.[3] This loss of function prevents the degradation of HIF-α subunits, leading to their stabilization and accumulation even in the presence of oxygen. While both HIF-1α and HIF-2α can be stabilized, HIF-2α is considered the primary oncogenic driver in ccRCC.[3]
DFF332's Molecular Interaction
Accumulated HIF-2α translocates to the nucleus and heterodimerizes with HIF-1β. This HIF-2α/HIF-1β complex then binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes, driving their transcription. These genes are involved in critical aspects of cancer progression, including angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and glucose metabolism.
This compound is an allosteric inhibitor that binds to a specific pocket within the PAS-B domain of the HIF-2α protein.[2] This binding induces a conformational change that prevents the heterodimerization of HIF-2α with HIF-1β, thereby blocking the formation of the active transcriptional complex and inhibiting the expression of its downstream target genes.
Preclinical Data
This compound has demonstrated dose-dependent antitumor efficacy in preclinical models of ccRCC.[4][5]
In Vitro Activity
In in vitro models of VHL-deficient ccRCC, DFF332 inhibits HIF-2α at nanomolar concentrations.[2] While specific IC50 values from peer-reviewed publications are not publicly available, this points to the high potency of the compound in a relevant cellular context. A notable preclinical observation was that upon HIF-2α inhibition by DFF332, an increase in HIF-1α transcripts and HIF-1α-dependent target genes was detected in ccRCC models where both isoforms are expressed.
In Vivo Efficacy
The antitumor activity of DFF332 has been confirmed in VHL-deficient ccRCC patient-derived xenograft (PDX) mouse models. These studies showed that oral administration of DFF332 led to significant, dose-dependent tumor growth inhibition and was well-tolerated.
Preclinical Experimental Protocols
While detailed protocols from the primary discovery papers are not publicly available, standard methodologies for evaluating HIF-2α inhibitors typically include:
-
Cell Lines: VHL-deficient ccRCC cell lines (e.g., 786-O, A498) and VHL-proficient ccRCC cell lines (e.g., Caki-1) for specificity testing.
-
Target Engagement Assays:
-
Reporter Gene Assays: Using a cell line containing a luciferase reporter gene under the control of an HRE promoter to measure the inhibition of HIF-2α transcriptional activity.
-
Western Blotting: To assess the levels of HIF-2α protein and downstream targets.
-
qRT-PCR: To quantify the mRNA levels of HIF-2α target genes such as VEGFA, CCND1 (Cyclin D1), and EPO.
-
-
Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) subcutaneously implanted with VHL-deficient ccRCC cells or PDX fragments.
-
Dosing: Oral gavage with DFF332 at various dose levels and schedules.
-
Efficacy Readouts: Tumor volume measurements over time, body weight monitoring for toxicity, and analysis of pharmacodynamic markers in tumor tissue and plasma post-treatment.
-
Clinical Trial Data
This compound was evaluated in a Phase I/Ib, first-in-human, open-label, multicenter study (NCT04895748) in patients with advanced ccRCC and other malignancies with HIF-stabilizing mutations.[4]
Study Design and Patient Population
The study assessed DFF332 as a monotherapy in a dose-escalation design.[4]
-
Patient Population: 40 patients with heavily pretreated, advanced ccRCC who had progressed on prior therapies, including PD-1/L1 and VEGF inhibitors.[1]
-
Dosing Regimens: Oral administration at 50 or 100 mg weekly, and 25, 50, 100, or 150 mg once daily in 28-day cycles.[4]
Clinical Efficacy
Preliminary results from the monotherapy arm demonstrated clinical activity.[1]
| Metric | Result | Reference |
| Partial Response (PR) | 5.0% (2/40 patients) | [1] |
| Stable Disease (SD) | 47.5% (19/40 patients) | [1] |
| Disease Control Rate (DCR) | 52.5% | [1] |
| Median Duration of Exposure | 17.9 weeks | [1] |
Pharmacodynamics and Target Engagement
Target engagement was demonstrated through the dose-dependent modulation of plasma erythropoietin (EPO), a known HIF-2α target gene.
-
At daily doses of 50 mg, 100 mg, and 150 mg, a reduction in plasma EPO levels ranging from 27% to 51% was observed by day 8 of treatment.[1]
Safety and Tolerability
DFF332 was generally well-tolerated across all tested doses and schedules.[1]
-
Treatment-related adverse events (TRAEs) of any grade occurred in 62.5% of patients.[2]
-
The most common TRAEs were anemia, fatigue, and hypercholesterolemia.[2]
-
Notably, no Grade 4 TRAEs or hypoxia were observed.[4] A maximum tolerated dose was not reached in the study.[2]
Conclusion and Future Directions
This compound is a selective HIF-2α inhibitor that has demonstrated a clear mechanism of action rooted in the fundamental biology of ccRCC. By disrupting the VHL-HIF-2α signaling axis, it inhibits the transcription of oncogenic genes, leading to antitumor activity. Preclinical studies established its potency and in vivo efficacy, which translated to modest but clear clinical activity and a favorable safety profile in a heavily pretreated patient population.
Although the clinical development of DFF332 was discontinued for business reasons, the data generated provides valuable insights into the therapeutic potential of targeting HIF-2α in ccRCC.[3] The findings support the continued exploration of this pathway and provide a benchmark for the development of next-generation HIF-2α inhibitors and combination strategies in this disease.
References
NVP-DFF332: A Technical Whitepaper on its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-DFF332 is a potent and selective oral inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor, a key oncogenic driver in clear cell renal cell carcinoma (ccRCC). Developed by Novartis, this small molecule emerged from an optimization program of a 1960s anthelmintic, monepantel. This compound allosterically binds to a lipophilic cavity within the PAS-B domain of HIF-2α, disrupting its heterodimerization with ARNT and subsequent transcriptional activity. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and available clinical data for this compound, intended to serve as a technical guide for professionals in drug development.
Discovery and Rationale
The discovery of this compound was first publicly disclosed at the EFMC-ISMC 2024 meeting.[1][2] The development program was initiated by Novartis to identify a selective inhibitor of HIF-2α for the treatment of ccRCC, a cancer type frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein.[3] VHL is a critical component of the E3 ubiquitin ligase complex that targets HIF-α subunits for proteasomal degradation under normoxic conditions. In the absence of functional VHL, HIF-2α accumulates and drives the transcription of genes involved in tumor growth, angiogenesis, and metastasis.
The starting point for the discovery of this compound was a focused screening effort that identified the anthelmintic drug monepantel as a hit compound. Through a meticulous lead optimization campaign, Novartis researchers developed a novel spirocyclic series of HIF-2α inhibitors, culminating in the identification of this compound.[4]
Mechanism of Action
This compound functions as an allosteric inhibitor of HIF-2α. It binds to a well-defined, enclosed lipophilic pocket within the PAS-B domain of the HIF-2α protein. This binding event prevents the necessary conformational changes required for HIF-2α to form a heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The disruption of this HIF-2α/ARNT complex abrogates the transcription of HIF-2α target genes that are crucial for tumor progression.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for the final this compound molecule has not been publicly disclosed in full, key aspects of its synthesis have been described. A critical component of the synthesis involves a continuous flow chemistry approach for the preparation of a key 2-chloro-3-difluoromethoxypyridine intermediate. This method was developed to be safe, efficient, and scalable.
Quantitative Data
Table 1: In Vitro and In Vivo Activity
| Parameter | Value | Assay/Model |
| HIF-2α Inhibition | ||
| HIF2α SPA IC50 | 9 nM | Scintillation Proximity Assay |
| HIF2α iScript IC50 | 37 nM | - |
| HIF2α HRE RGA IC50 | 246 nM | Hypoxia Response Element Reporter Gene Assay |
| Antitumor Efficacy | Dose-dependent | Preclinical ccRCC models |
Data sourced from publicly available information. Specific assay conditions may vary.
Table 2: Clinical Pharmacokinetics and Efficacy (Phase 1 Study - NCT04895748)
| Parameter | Value |
| Pharmacokinetics | |
| Median Tmax | ~1-2 hours[4] |
| Effective Half-life | ~85 days[4] |
| Clinical Efficacy | |
| Disease Control Rate (DCR) | 52.5%[5][6] |
| Partial Response (PR) | 5.0% (2 patients)[5][6] |
| Stable Disease (SD) | 47.5% (19 patients)[5][6] |
| Median Duration of Exposure | 17.9 weeks[6] |
Experimental Protocols
HIF-2α Luciferase Reporter Gene Assay (General Protocol)
This assay is designed to measure the transcriptional activity of HIF-2α.
-
Cell Line: A human cell line, such as the 786-O renal cell carcinoma line (which is VHL-deficient and thus has constitutively active HIF-2α), is stably transfected with a luciferase reporter construct. This construct contains multiple copies of a hypoxia-response element (HRE) upstream of the luciferase gene.[1]
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 18-24 hours).
-
Cell Lysis: The cell culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer is added to each well to release the cellular contents, including the luciferase enzyme.[7]
-
Luciferase Assay: The cell lysate is transferred to an opaque multi-well plate suitable for luminescence measurements. A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the lysate.[7]
-
Signal Detection: The luminescence, which is proportional to the amount of active luciferase and thus HIF-2α transcriptional activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces the luciferase signal by 50%, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A human ccRCC cell line (e.g., 786-O) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Parameters such as tumor growth inhibition (TGI) are calculated.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the compound.
Clinical Development and Future Outlook
A first-in-human, open-label, multicenter Phase 1 dose-escalation study (NCT04895748) of this compound was conducted in patients with advanced ccRCC.[5] The study evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound. The results demonstrated a favorable safety profile and initial signs of antitumor activity.[3] However, Novartis discontinued the development of this compound for "business reasons" before the optimal dose was determined.[1]
Despite its discontinuation, the discovery and development of this compound provide a valuable case study in the optimization of a natural product-derived hit into a clinical candidate. The program successfully addressed challenges related to high lipophilicity and metabolic liabilities to deliver a potent and selective HIF-2α inhibitor. The insights gained from the this compound program will undoubtedly inform future efforts in the design and development of novel HIF-2α inhibitors for the treatment of ccRCC and other HIF-driven cancers.
References
NVP-DFF332: A Selective HIF-2α Inhibitor for Advanced Renal Cell Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor implicated in the progression of various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2][3][4][5][6] In healthy cells under normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) tumor suppressor protein targets the α-subunits of HIFs for proteasomal degradation. However, in the majority of ccRCC cases, biallelic inactivation of the VHL gene leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α, even in the presence of oxygen. This pseudohypoxic state drives the transcription of a plethora of downstream target genes involved in critical oncogenic processes such as angiogenesis, cell proliferation, and metabolic reprogramming.
NVP-DFF332 is a potent and selective, orally bioavailable small molecule inhibitor of HIF-2α.[1][3] It functions as an allosteric inhibitor, binding to a pocket within the PAS-B domain of the HIF-2α subunit. This binding event disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The prevention of this critical protein-protein interaction abrogates the ability of the HIF-2α/ARNT complex to bind to hypoxia response elements (HREs) in the promoter regions of its target genes, thereby inhibiting their transcription. This targeted mechanism of action makes this compound a promising therapeutic agent for the treatment of HIF-2α-driven malignancies.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key assays.
Chemical Properties
| Property | Value |
| Chemical Name | N/A |
| Synonyms | DFF332, HIF-2α-IN-8 |
| Molecular Formula | C₁₇H₁₁ClF₇N₃O |
| Molecular Weight | 441.73 g/mol |
| CAS Number | 2734922-78-0 |
Mechanism of Action
Under hypoxic conditions, or in the context of VHL loss-of-function, HIF-2α translocates to the nucleus and forms a heterodimer with ARNT. This complex then binds to HREs on target gene promoters, initiating the transcription of genes such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO), which promote tumor growth and angiogenesis.
This compound acts by directly binding to a pocket in the PAS-B domain of HIF-2α. This allosteric inhibition prevents the conformational changes necessary for HIF-2α to heterodimerize with ARNT. By blocking this crucial protein-protein interaction, this compound effectively halts the entire downstream signaling cascade, leading to a reduction in the expression of HIF-2α target genes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. urotoday.com [urotoday.com]
Downstream Effects of NVP-DFF332 on HIF-2α Target Genes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective HIF-2α inhibitor, NVP-DFF332, detailing its mechanism of action and its effects on the downstream target genes of the Hypoxia-Inducible Factor-2α (HIF-2α) pathway.
Introduction to this compound
This compound (also known as DFF332 and HIF-2α-IN-8) is a potent, orally bioavailable small molecule inhibitor that selectively targets the HIF-2α transcription factor.[1][2] HIF-2α is a critical driver of tumorigenesis in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization and activity of HIF-2α.[3][4] this compound has demonstrated dose-dependent antitumor efficacy in preclinical models and has been evaluated in a Phase 1 clinical trial for patients with advanced ccRCC.[4][5]
Mechanism of Action
This compound functions as an allosteric inhibitor by binding to a naturally occurring cavity within the PAS-B domain of the HIF-2α protein. This binding event induces a conformational change that prevents the crucial heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is a prerequisite for its binding to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. By disrupting this protein-protein interaction, this compound effectively abrogates the transcription of a suite of genes responsible for promoting cell proliferation, angiogenesis, and metabolic reprogramming in cancer cells.
Quantitative Data on Downstream Effects
While comprehensive preclinical data on the modulation of a wide array of HIF-2α target genes by this compound is not extensively published, the following tables summarize the available quantitative information.
Clinical Pharmacodynamic Effects
Data from the Phase 1 clinical trial (NCT04895748) in patients with advanced ccRCC demonstrated a clear on-target effect of this compound, as evidenced by the dose-dependent reduction of plasma erythropoietin (EPO), a well-established HIF-2α target gene.[6]
| Biomarker | Patient Population | Dosage | Effect |
| Plasma Erythropoietin (EPO) | Advanced ccRCC | 50-150 mg daily | 27% to 51% reduction by day 8 |
Preclinical In Vitro Potency
The in vitro potency of this compound (HIF-2α-IN-8) has been assessed through various biochemical and cell-based assays.
| Assay | Description | IC50 (nM) |
| HIF-2α SPA | Scintillation Proximity Assay measuring binding to HIF-2α | 9 |
| HIF-2α iScript | A cell-based transcriptional reporter assay | 37 |
| HIF-2α HRE RGA | Hypoxia Response Element Reporter Gene Assay | 246 |
Experimental Protocols
Detailed, specific experimental protocols for this compound are proprietary. However, the following outlines the general methodologies employed for the in vitro characterization of HIF-2α inhibitors.
HIF-2α Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit HIF-2α-driven transcription.
-
Cell Line and Reporter Construct: A VHL-deficient human cancer cell line (e.g., 786-O) is engineered to stably express a luciferase reporter gene under the transcriptional control of a promoter containing multiple copies of the Hypoxia Response Element (HRE).
-
Compound Incubation: The engineered cells are plated in a multi-well format and treated with a serial dilution of this compound for a defined period (e.g., 24 hours).
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescent signal, which is proportional to HIF-2α transcriptional activity, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curve.
Target Gene Expression Analysis (qPCR)
This method directly measures the impact of the inhibitor on the mRNA levels of endogenous HIF-2α target genes.
-
Cell Culture and Treatment: A relevant cancer cell line is treated with varying concentrations of this compound.
-
RNA Isolation and cDNA Synthesis: Following treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is subjected to quantitative real-time PCR (qPCR) using specific primers for HIF-2α target genes (e.g., VEGFA, GLUT1, CCND1, EPO) and a reference housekeeping gene (e.g., GAPDH).
-
Analysis: The relative changes in target gene expression are calculated using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA levels in response to the inhibitor.
Conclusion
This compound is a selective and potent inhibitor of HIF-2α that has demonstrated clear on-target activity in both preclinical and clinical settings. Its mechanism of action, involving the allosteric inhibition of the HIF-2α/ARNT heterodimerization, leads to the downregulation of key target genes involved in cancer progression. While detailed quantitative data on a broad spectrum of downstream target genes remains limited in the public domain, the available information on the reduction of plasma EPO in patients and its in vitro potency underscores the potential of this therapeutic approach. The experimental methodologies outlined provide a framework for the continued investigation of this compound and other HIF-2α inhibitors.
References
- 1. drughunter.com [drughunter.com]
- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urologytimes.com [urologytimes.com]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. targetedonc.com [targetedonc.com]
NVP-DFF332: A Technical Overview of its Role in the Inhibition of Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-DFF332 is a potent and selective oral inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α), a key transcription factor implicated in the progression of several cancers, most notably clear-cell renal cell carcinoma (ccRCC). A critical function of HIF-2α in tumorigenesis is the promotion of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inhibiting tumor angiogenesis. It consolidates available preclinical and clinical data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Introduction to Tumor Angiogenesis and the Role of HIF-2α
Tumor growth beyond a few millimeters is critically dependent on the formation of a dedicated blood supply through angiogenesis. This process is driven by a complex interplay of pro- and anti-angiogenic factors. Hypoxia, a common feature of the tumor microenvironment, is a major stimulus for angiogenesis. The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), which are heterodimeric transcription factors composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).
In well-oxygenated (normoxic) conditions, the HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1]
HIF-2α, in particular, has been identified as a critical driver of angiogenesis in several tumor types. It regulates the expression of a suite of pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and the angiopoietin receptor Tie2.[2] The upregulation of these factors stimulates endothelial cell proliferation, migration, and tube formation, leading to the development of new blood vessels that fuel tumor growth and metastasis. In ccRCC, the VHL gene is frequently inactivated, leading to the constitutive stabilization of HIF-2α and a highly angiogenic tumor phenotype.
This compound: A Selective HIF-2α Inhibitor
This compound (also known as DFF332) is a small molecule, allosteric inhibitor that selectively targets HIF-2α.[3][4] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α subunit, which prevents its heterodimerization with HIF-1β.[2] This blockade of the HIF-2α/HIF-1β complex formation inhibits the transcription of HIF-2α target genes, thereby suppressing downstream signaling pathways involved in tumor growth and angiogenesis.[2] Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor efficacy in ccRCC models.[3][4][5][6]
Preclinical Evidence of Anti-Angiogenic Activity
While specific quantitative data from dedicated preclinical angiogenesis studies on this compound are not publicly available in extensive detail, the well-established role of its target, HIF-2α, in promoting angiogenesis provides a strong rationale for its anti-angiogenic effects. The antitumor activity observed in preclinical models is likely, in significant part, attributable to the inhibition of tumor vascularization.
Based on the known downstream targets of HIF-2α, the anticipated anti-angiogenic effects of this compound would manifest as:
-
Reduced Expression of Pro-Angiogenic Factors: A primary effect would be the decreased transcription and secretion of VEGF, a potent stimulator of endothelial cell proliferation and migration.
-
Inhibition of Endothelial Cell Function: Consequently, this compound is expected to inhibit key steps in the angiogenic process, including endothelial cell proliferation, migration, and the formation of capillary-like structures (tube formation).
-
Decreased Tumor Microvessel Density: In in vivo tumor models, treatment with this compound is expected to lead to a reduction in the density of blood vessels within the tumor, thereby restricting its growth.
The following table summarizes the expected outcomes of preclinical angiogenesis assays with this compound based on its mechanism of action.
| Assay | Parameter Measured | Expected Outcome with this compound |
| In Vitro | ||
| Endothelial Cell Proliferation Assay | Rate of endothelial cell division | Inhibition of proliferation |
| Endothelial Cell Migration Assay (e.g., Boyden Chamber) | Number of migrated endothelial cells | Reduction in migration towards chemoattractants |
| Tube Formation Assay | Formation of capillary-like structures on Matrigel | Disruption of tube network formation |
| In Vivo | ||
| Tumor Microvessel Density (MVD) Analysis | Quantification of blood vessels in tumor sections | Decrease in MVD |
| Matrigel Plug Assay | Vascularization of a Matrigel plug implanted in vivo | Reduced blood vessel infiltration into the plug |
Clinical Data in Advanced Clear-Cell Renal Cell Carcinoma
This compound was evaluated in a Phase I, first-in-human, dose-escalation study in patients with advanced clear-cell renal cell carcinoma (NCT04895748).[7][8] The study was halted prematurely by Novartis for business reasons and not due to safety concerns.[8]
The preliminary results from this study in 40 patients demonstrated a favorable safety profile.[5][6] The most common treatment-related adverse events were fatigue, anemia, and hypercholesterolemia.[9] Notably, severe hypoxia and anemia, which can be class-effects of HIF-2α inhibitors, were not prominent with this compound at the doses tested.[9]
In terms of efficacy, the disease control rate was 52.5%, with two patients (5.0%) achieving a partial response and 19 patients (47.5%) having stable disease.[7][9] Dose-dependent modulation of plasma erythropoietin (EPO), a HIF-2α target, was observed, confirming target engagement.[10]
The following table summarizes the key clinical data from the Phase I study of this compound.
| Parameter | Value | Reference |
| Number of Patients | 40 | [5][6] |
| Disease Control Rate | 52.5% | [7][9] |
| Partial Response | 5.0% (2 patients) | [7][9] |
| Stable Disease | 47.5% (19 patients) | [7][9] |
| Median Duration of Exposure | 17.9 weeks | [7] |
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway in Angiogenesis
The following diagram illustrates the central role of HIF-2α in promoting tumor angiogenesis under hypoxic conditions and the point of intervention for this compound.
Caption: HIF-2α signaling pathway in tumor angiogenesis and this compound's mechanism of action.
Experimental Workflow for In Vitro Angiogenesis Assays
The following diagram outlines a typical workflow for assessing the anti-angiogenic effects of a compound like this compound using in vitro endothelial cell assays.
Caption: A generalized workflow for in vitro assessment of anti-angiogenic compounds.
Detailed Experimental Protocols
While specific protocols for this compound are proprietary, the following are detailed, standard methodologies for key angiogenesis assays that would be used to evaluate such a compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel)
-
96-well culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Suramin)
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest cells using trypsin and resuspend in basal medium to a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in basal medium. Also prepare vehicle and positive control solutions.
-
Seeding: Add 100 µL of the HUVEC suspension containing the respective treatments to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Stain the cells with Calcein AM. Capture images using a fluorescence microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., VEGF)
-
This compound stock solution
-
Vehicle control
-
Cell staining solution (e.g., Crystal Violet)
Protocol:
-
Chamber Preparation: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber of the Boyden apparatus.
-
Cell Preparation: Serum-starve HUVECs for 4-6 hours. Harvest and resuspend the cells in serum-free medium.
-
Treatment: Pre-incubate the HUVEC suspension with various concentrations of this compound or controls for 30-60 minutes.
-
Seeding: Add the treated HUVEC suspension to the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C for 4-6 hours to allow for cell migration through the porous membrane.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.
In Vivo Tumor Microvessel Density (MVD) Analysis
This method quantifies the density of blood vessels within a tumor xenograft.
Materials:
-
Tumor-bearing immunodeficient mice
-
This compound formulation for in vivo administration
-
Vehicle control
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
DAB substrate kit
-
Microscope and image analysis software
Protocol:
-
Tumor Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., ccRCC cell line) into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups and administer this compound or vehicle daily via the appropriate route (e.g., oral gavage).
-
Tumor Collection: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Immunohistochemistry (IHC): Fix the tumors in formalin and embed in paraffin. Cut thin sections and perform IHC using an anti-CD31 antibody to stain the endothelial cells of the blood vessels.
-
Quantification: Identify "hot spots" of high vascularization within the tumor sections under low magnification. Under high magnification, count the number of stained microvessels in several fields of view within these hot spots. MVD is typically expressed as the average number of microvessels per high-power field.
Conclusion
This compound, through its selective inhibition of HIF-2α, presents a targeted approach to disrupting tumor angiogenesis. By preventing the heterodimerization of HIF-2α with HIF-1β, this compound effectively downregulates the transcription of key pro-angiogenic genes, thereby impeding the formation of new blood vessels that are essential for tumor growth and survival. While the clinical development of this compound has been discontinued, its mechanism of action and the preclinical and early clinical findings underscore the therapeutic potential of targeting the HIF-2α pathway to inhibit tumor angiogenesis. Further research into HIF-2α inhibitors continues to be a promising avenue in oncology drug development.
References
- 1. Unraveling the role of hypoxia-inducible factor (HIF)-1α and HIF-2α in the adaption process of human microvascular endothelial cells (HMEC-1) to hypoxia: Redundant HIF-dependent regulation of macrophage migration inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Endothelial Cell HIF-1α and HIF-2α Differentially Regulate Metastatic Success - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 人脐静脉内皮细胞(HUVEC)培养实验方案 [sigmaaldrich.com]
- 7. Endothelial deletion of hypoxia-inducible factor–2α (HIF-2α) alters vascular function and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Acrivon Therapeutics Highlights its Powerful Generative Phosphoproteomics AP3 Platform with Compelling Preclinical Data for ACR-2316 with Three Presentations at the Upcoming AACR-NCI-EORTC International Conference - Acrivon Therapeutics, Inc. [acrivon.gcs-web.com]
- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]
In Vitro Pharmacodynamics of NVP-DFF332: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative in vitro pharmacodynamic data for NVP-DFF332, such as IC50 and Ki values, are not publicly available at the time of this writing. The following guide is based on publicly accessible information regarding the mechanism of action of this compound and typical in vitro assays used to characterize selective HIF-2α inhibitors. The quantitative data presented are representative examples for a potent and selective HIF-2α inhibitor and should not be considered as the actual experimental results for this compound.
Introduction
This compound is a selective, orally bioavailable small-molecule inhibitor of the hypoxia-inducible factor 2-alpha (HIF-2α) transcription factor, developed by Novartis for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2] The discovery and structure of this compound were disclosed at the EFMC-ISMC 2024 meeting.[3] Although the clinical development of this compound was discontinued for business reasons, its profile as a potent HIF-2α inhibitor remains of significant interest to the scientific community.[1]
This technical guide provides an in-depth overview of the expected in vitro pharmacodynamics of a compound like this compound, focusing on its mechanism of action, representative quantitative data from key assays, and detailed experimental protocols.
Mechanism of Action: HIF-2α Inhibition
Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In many ccRCC tumors, the VHL protein is inactivated, causing the stabilization and accumulation of HIF-2α even in the presence of oxygen.
Stabilized HIF-2α translocates to the nucleus and heterodimerizes with HIF-1β (also known as ARNT). This HIF-2α/HIF-1β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumor growth, proliferation, angiogenesis, and metastasis, such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO).
This compound is an allosteric inhibitor that binds to a pocket in the PAS-B domain of the HIF-2α subunit. This binding induces a conformational change that prevents the heterodimerization of HIF-2α with HIF-1β, thereby blocking the transcription of downstream target genes.
Quantitative In Vitro Pharmacodynamic Profile (Representative Data)
The in vitro activity of a selective HIF-2α inhibitor is typically characterized through a series of biochemical and cell-based assays. The following tables summarize representative data expected for a potent and selective compound.
Table 1: Representative Biochemical Assays for HIF-2α Inhibition
| Assay Type | Description | Endpoint | Representative Value (IC50) |
| HIF-2α/HIF-1β Interaction Assay | Measures the disruption of the protein-protein interaction between HIF-2α and HIF-1β. Commonly performed using technologies like AlphaScreen™ or HTRF®. | IC50 | < 10 nM |
| HIF-2α Binding Assay | Determines the binding affinity of the inhibitor to the HIF-2α protein. Often a competition assay with a fluorescently labeled tracer molecule. | Ki or IC50 | < 20 nM |
Table 2: Representative Cellular Assays for HIF-2α Pathway Inhibition
| Assay Type | Cell Line | Description | Endpoint | Representative Value (IC50/EC50) |
| HRE Reporter Gene Assay | VHL-deficient ccRCC cells (e.g., 786-O) stably transfected with a luciferase reporter gene under the control of an HRE promoter. | IC50 | < 50 nM | |
| VEGF Secretion Assay | Measures the inhibition of VEGF secretion from VHL-deficient ccRCC cells into the culture medium. Quantification is typically done by ELISA or similar immunoassay. | IC50 | < 100 nM | |
| EPO mRNA Expression Assay | Quantifies the reduction of EPO mRNA levels in response to inhibitor treatment in a relevant cell line (e.g., Hep3B) under hypoxic conditions. Performed using qRT-PCR. | EC50 | < 100 nM | |
| Cell Proliferation Assay | Assesses the anti-proliferative effect of the inhibitor on VHL-deficient ccRCC cells over a period of several days. | GI50 | < 200 nM |
Detailed Experimental Protocols (Generalized)
The following are generalized protocols for key in vitro assays used to characterize HIF-2α inhibitors.
HIF-2α/HIF-1β Interaction Assay (AlphaScreen™)
Objective: To measure the ability of a test compound to disrupt the interaction between HIF-2α and HIF-1β.
Materials:
-
Recombinant human HIF-2α (PAS-B domain) with a GST tag.
-
Recombinant human HIF-1β (PAS-B domain) with a His-tag.
-
AlphaScreen™ GST Detection Kit (Donor beads).
-
AlphaScreen™ Nickel Chelate Acceptor Beads.
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Test compound serially diluted in DMSO.
-
384-well microplates.
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 4 µL of a solution containing GST-HIF-2α and His-HIF-1β to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of a mixture of AlphaScreen™ GST Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
HRE Reporter Gene Assay
Objective: To measure the inhibition of HIF-2α-mediated transcription in a cellular context.
Materials:
-
786-O cells stably expressing an HRE-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound serially diluted in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the 786-O HRE-luciferase cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Remove the medium and add luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
VEGF Secretion Assay (ELISA)
Objective: To quantify the inhibition of the secretion of the downstream target protein VEGF.
Materials:
-
786-O cells.
-
Cell culture medium.
-
Test compound serially diluted in DMSO.
-
Human VEGF ELISA kit.
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Seed 786-O cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Perform the VEGF ELISA on the supernatant according to the manufacturer's instructions.
-
Read the absorbance on a spectrophotometer and calculate the concentration of VEGF.
Visualizations
Signaling Pathway of HIF-2α
Caption: HIF-2α signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for In Vitro Characterization
Caption: A typical experimental workflow for the in vitro characterization of a HIF-2α inhibitor.
References
Investigating the Role of HIF-2α with NVP-DFF332: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-inducible factor-2α (HIF-2α) is a critical transcription factor implicated in the progression of various solid tumors, most notably clear cell renal cell carcinoma (ccRCC). Its role as an oncogenic driver has led to the development of targeted inhibitors. This technical guide provides an in-depth overview of the investigation into the role of HIF-2α using the selective, orally bioavailable inhibitor NVP-DFF332. We will delve into the mechanism of action of this compound, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for relevant assays, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of HIF-2α targeted cancer therapy.
Introduction to HIF-2α and its Role in Cancer
Under normoxic conditions, the α-subunits of hypoxia-inducible factors (HIFs), including HIF-1α and HIF-2α, are targeted for proteasomal degradation through a process mediated by the von Hippel-Lindau (VHL) tumor suppressor protein. However, in the hypoxic microenvironment of solid tumors, this degradation is inhibited, leading to the stabilization of HIF-α subunits.[1] Stabilized HIF-2α translocates to the nucleus and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[2] This HIF-2α/ARNT complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[3]
The activation of HIF-2α target genes plays a crucial role in tumor progression by promoting angiogenesis, cell proliferation, and metastasis.[1] Key downstream targets of HIF-2α include vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and cyclin D1.[2][4] In clear cell renal cell carcinoma (ccRCC), inactivation of the VHL gene is a frequent event, leading to the constitutive stabilization of HIF-2α and its subsequent oncogenic activity, making it a prime therapeutic target.[2]
This compound: A Selective HIF-2α Inhibitor
This compound (also known as DFF332) is a potent and selective small-molecule inhibitor of HIF-2α.[5] Developed by Novartis, this orally administered compound has been investigated for the treatment of ccRCC.[6][7]
Mechanism of Action
This compound functions by binding to a pocket within the PAS-B domain of the HIF-2α protein.[2] This binding allosterically prevents the heterodimerization of HIF-2α with its partner protein, ARNT (HIF-1β). By blocking this crucial protein-protein interaction, this compound inhibits the formation of the active transcriptional complex, thereby preventing the expression of HIF-2α target genes that drive tumor growth.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.
Table 1: Preclinical Activity of this compound (HIF-2α-IN-8)
| Assay Type | Target | IC50 (nM) |
| Scintillation Proximity Assay (SPA) | HIF-2α | 9 |
| iScript Assay | HIF-2α | 37 |
| HRE Reporter Gene Assay (RGA) | HIF-2α | 246 |
Table 2: Phase 1 Clinical Trial of DFF332 in Advanced ccRCC (NCT04895748) - Efficacy[5]
| Parameter | Value |
| Number of Patients | 40 |
| Disease Control Rate | 52.5% |
| Partial Response (Best Response) | 5.0% (2 patients) |
| Stable Disease (Best Response) | 47.5% (19 patients) |
| Median Duration of Exposure | 17.9 weeks (range: 1.0-75.6) |
Table 3: Phase 1 Clinical Trial of DFF332 in Advanced ccRCC (NCT04895748) - Pharmacokinetics[5]
| Parameter | Value |
| Median Tmax (Time to Peak Concentration) | 1 to 2 hours |
| Effective Half-life | Approximately 85 days |
Table 4: Phase 1 Clinical Trial of DFF332 in Advanced ccRCC (NCT04895748) - Safety
| Adverse Event Profile | Percentage of Patients |
| Treatment-Related Adverse Events (Any Grade) | 63% |
| Treatment-Related Anemia | 13% |
| Serious Treatment-Related Adverse Event (Hypertension) | 2.5% (1 patient) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound.
Hypoxia Response Element (HRE) Reporter Gene Assay
This assay is used to measure the ability of a compound to inhibit HIF-2α-mediated transcription.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the HRE. In the presence of active HIF-2α, the reporter gene is transcribed, and its product can be quantified. An inhibitor of HIF-2α will reduce the reporter signal.
Protocol:
-
Cell Culture: 786-O cells, which have a non-functional VHL and thus constitutively active HIF-2α, are a suitable model. Culture cells in appropriate media and conditions.
-
Transfection: Stably or transiently transfect the cells with a plasmid containing an HRE-driven luciferase reporter construct.
-
Compound Treatment: Plate the transfected cells in 96-well plates. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for differences in transfection efficiency and cell viability. Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in luciferase activity.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells (e.g., ccRCC) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of ccRCC cells (e.g., 786-O) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, daily for 21 days). Administer a vehicle control to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Pharmacodynamic (PD) Marker Analysis: Plasma Erythropoietin (EPO) Levels
This assay measures the in vivo activity of this compound by quantifying a downstream target of HIF-2α.
Principle: Erythropoietin (EPO) is a target gene of HIF-2α. Inhibition of HIF-2α by this compound is expected to lead to a decrease in plasma EPO levels.
Protocol:
-
Sample Collection: Collect blood samples from patients in the clinical trial at baseline and at specified time points after initiation of this compound treatment.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ELISA for EPO: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit to quantify the concentration of EPO in the plasma samples.
-
Coat a 96-well plate with a capture antibody specific for EPO.
-
Add plasma samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate that will be converted by the enzyme to a detectable signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of EPO in the patient samples. Compare the post-treatment EPO levels to the baseline levels to assess the pharmacodynamic effect of this compound.
Immunohistochemistry (IHC) for HIF-2α in Tumor Biopsies
This technique is used to visualize the expression and localization of HIF-2α protein in tumor tissue.
Principle: Thin sections of tumor tissue are incubated with a primary antibody that specifically binds to HIF-2α. A secondary antibody, conjugated to an enzyme or a fluorescent molecule, is then used to detect the primary antibody, allowing for the visualization of HIF-2α expression.
Protocol:
-
Tissue Preparation: Obtain tumor biopsies from patients and fix them in formalin followed by embedding in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount them on microscope slides.
-
Deparaffinization and Rehydration: Remove the paraffin from the tissue sections and rehydrate them through a series of alcohol washes.
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in a citrate buffer) to unmask the antigenic sites.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., serum).
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for HIF-2α.
-
Secondary Antibody Incubation: Wash the sections and incubate with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: Add a chromogenic substrate (e.g., DAB) that will produce a colored precipitate at the site of antibody binding.
-
Counterstaining: Stain the cell nuclei with a counterstain (e.g., hematoxylin) to provide morphological context.
-
Dehydration and Mounting: Dehydrate the sections and mount them with a coverslip.
-
Microscopy: Examine the slides under a microscope to assess the intensity and localization of HIF-2α staining.
Visualizations
HIF-2α Signaling Pathway and Inhibition by this compound
Caption: HIF-2α signaling pathway under normoxia and hypoxia, and its inhibition by this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a ccRCC xenograft model.
Conclusion
This compound has demonstrated its potential as a selective inhibitor of the HIF-2α signaling pathway. Preclinical data established its potent inhibitory activity, and a Phase 1 clinical trial in patients with advanced clear cell renal cell carcinoma provided valuable insights into its safety, pharmacokinetics, and preliminary anti-tumor efficacy. Although the development of this compound was discontinued for business reasons, the data generated from its investigation have significantly contributed to the understanding of HIF-2α as a therapeutic target.[6][7] The methodologies and findings presented in this technical guide serve as a valuable resource for the ongoing research and development of next-generation HIF-2α inhibitors for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novartis.com [novartis.com]
- 7. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-DFF332: A Technical Guide for Studying Hypoxia-Induced Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen availability, is a hallmark of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), a family of transcription factors that regulate the expression of genes involved in angiogenesis, glucose metabolism, cell proliferation, and survival.[1] HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[2]
NVP-DFF332 is a potent and selective oral inhibitor of HIF-2α, a key oncogenic driver in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).[3][4] By allosterically binding to the HIF-2α protein, this compound prevents its heterodimerization with HIF-1β, thereby inhibiting the transcription of HIF-2α target genes.[5][6] This makes this compound a valuable tool for studying the specific role of the HIF-2α pathway in hypoxia-induced gene expression and for exploring its therapeutic potential.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.
The HIF-2α Signaling Pathway in Hypoxia
Under normal oxygen conditions (normoxia), the HIF-2α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-2α.[2] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to recognize and bind to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][7]
In hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen. This prevents the hydroxylation of HIF-2α, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, HIF-2α dimerizes with its partner protein, HIF-1β (ARNT). This HIF-2α/HIF-1β heterodimer then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[2][5] These target genes play crucial roles in tumor progression, including angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and glucose metabolism (e.g., GLUT1).[8]
Signaling Pathway Diagram
Caption: The HIF-2α signaling pathway under normoxic and hypoxic conditions.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively targets the HIF-2α subunit. It functions as an allosteric inhibitor, meaning it binds to a site on the HIF-2α protein distinct from the active site involved in DNA binding. This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with HIF-1β.[6][9] Without forming this essential heterodimer, the complex cannot bind to HREs, and the transcription of hypoxia-induced target genes is blocked.
Mechanism of Action Diagram
Caption: Mechanism of action of this compound in inhibiting HIF-2α signaling.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound
| Assay | IC50 (nM) | Reference |
| HIF2α SPA | 9 | [10] |
| HIF2α iScript | 37 | [10] |
| HIF2α HRE RGA | 246 | [10] |
Table 2: Phase I Clinical Trial of this compound in Advanced ccRCC (NCT04895748)
| Parameter | Value | Reference |
| Patient Population | ||
| Number of Patients | 40 | [4][7][9][11][12] |
| Median Age (years) | 62.5 | [4][9][11][12] |
| Dosing Regimens | ||
| 50 mg weekly | 3 patients | [4] |
| 100 mg weekly | 6 patients | [4] |
| 25 mg daily | 9 patients | [4] |
| 50 mg daily | 5 patients | [4] |
| 100 mg daily | 12 patients | [4] |
| 150 mg daily | 5 patients | [4] |
| Efficacy | ||
| Disease Control Rate | 52.5% | [4][7][12] |
| Partial Response | 5.0% (2 patients) | [4][7][9][11][12] |
| Stable Disease | 47.5% (19 patients) | [4][7][9][11][12] |
| Median Duration of Exposure (weeks) | 17.9 | [4][12] |
| Pharmacokinetics | ||
| Median Tmax (hours) | 1-2 | [4] |
| Effective Half-life (days) | ~85 | [4] |
| Pharmacodynamics | ||
| Reduction in Plasma EPO Levels (Day 8 at ≥50 mg daily) | 27% to 51% | [7] |
Experimental Protocols
The following are detailed, representative protocols for studying the effects of this compound on hypoxia-induced gene expression in vitro and in vivo.
In Vitro Analysis of HIF-2α Target Gene Expression
Objective: To determine the effect of this compound on the expression of HIF-2α target genes in cancer cells under hypoxic conditions.
Materials:
-
Cancer cell line known to express HIF-2α (e.g., 786-O, A498 for ccRCC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or incubator with controlled O2 levels (1% O2, 5% CO2, 94% N2)
-
Reagents for RNA extraction (e.g., TRIzol)
-
qRT-PCR reagents (cDNA synthesis kit, SYBR Green master mix)
-
Primers for HIF-2α target genes (e.g., VEGFA, CCND1, SLC2A1) and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control (DMSO).
-
Hypoxic Induction: Place the plates in a hypoxia chamber for the desired time (e.g., 16-24 hours). A parallel set of plates should be maintained in a normoxic incubator (21% O2) as a control.
-
RNA Extraction: At the end of the incubation period, wash the cells with PBS and lyse them directly in the wells using an RNA extraction reagent.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA for each sample.
-
qRT-PCR: Perform quantitative real-time PCR using primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control under hypoxic conditions.
In Vivo Xenograft Model Study
Objective: To evaluate the effect of this compound on tumor growth and the expression of hypoxia-induced genes in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation (e.g., 786-O)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Reagents for tissue homogenization, RNA/protein extraction, and immunohistochemistry (IHC)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control orally once daily for a specified period (e.g., 21 days).[10]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for RNA/protein analysis, and another portion can be fixed in formalin for IHC.
-
Gene and Protein Expression Analysis:
-
qRT-PCR: Extract RNA from the frozen tumor tissue and perform qRT-PCR to analyze the expression of HIF-2α target genes.
-
Western Blot: Extract protein from the frozen tumor tissue to analyze the levels of HIF-2α and its target proteins.
-
IHC: Perform immunohistochemical staining on the fixed tumor sections to visualize the expression and localization of HIF-2α and markers of hypoxia (e.g., CA9) and angiogenesis (e.g., CD31).
-
-
Data Analysis: Compare tumor growth curves between the treatment and control groups. Analyze the differences in gene and protein expression levels.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a powerful and selective tool for investigating the role of the HIF-2α signaling pathway in the cellular response to hypoxia. Its specific mechanism of action allows for the targeted inhibition of HIF-2α-dependent gene expression, enabling researchers to dissect the complex molecular events that occur in the hypoxic tumor microenvironment. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and conducting rigorous studies to further elucidate the biological functions of HIF-2α and to evaluate the therapeutic potential of its inhibition. While the clinical development of this compound was discontinued for business reasons, it remains a valuable research compound for advancing our understanding of hypoxia-induced gene expression and its implications in cancer and other diseases.[3]
References
- 1. Novel cancer treatment paradigm targeting hypoxia-induced factor in conjunction with current therapies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. arcusbio.com [arcusbio.com]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
Methodological & Application
NVP-DFF332: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFF332 is a potent and selective small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. In clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor is frequently inactivated, leading to the constitutive stabilization and activity of HIF-2α.[1] This drives the expression of a suite of genes involved in critical cancer processes, including angiogenesis, cell proliferation, and metabolism.[1][2] this compound allosterically binds to the PAS-B domain of the HIF-2α subunit, preventing its heterodimerization with HIF-1β (also known as ARNT) and subsequent transcriptional activity.[1] Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor efficacy in ccRCC models, inhibiting HIF-2α at nanomolar concentrations in VHL-deficient ccRCC cells.[3][4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its biological activity and mechanism of action.
Data Presentation
Table 1: Recommended Cell Lines for this compound In Vitro Studies
| Cell Line | Cancer Type | VHL Status | HIF-2α Expression | Key Characteristics |
| 786-O | Clear Cell Renal Cell Carcinoma (ccRCC) | Deficient | Constitutively Active | Widely used model for studying HIF-2α inhibitors; expresses HIF-2α but not HIF-1α.[5][6] |
| A498 | Clear Cell Renal Cell Carcinoma (ccRCC) | Deficient | Constitutively Active | Another established VHL-deficient ccRCC cell line suitable for HIF-2α inhibitor studies.[3] |
| RCC4 | Clear Cell Renal Cell Carcinoma (ccRCC) | Deficient | Constitutively Active | Expresses both HIF-1α and HIF-2α, useful for studying the selectivity of HIF-2α inhibitors.[7] |
| Hep3B | Hepatocellular Carcinoma | Wild-type | Inducible by Hypoxia | Accumulates both HIF-1α and HIF-2α under hypoxic conditions, serving as a good control for studying HIF isoform selectivity.[8] |
Table 2: In Vitro Activity of HIF-2α Inhibitors in ccRCC Cell Lines
While specific IC50 values for this compound are not publicly available, data from structurally related and well-characterized HIF-2α inhibitors such as PT2385 and Belzutifan (MK-6482) in 786-O cells provide a strong basis for determining an effective concentration range. This compound is reported to be active at nanomolar concentrations.
| Compound | Assay | Cell Line | Endpoint | Approximate Effective Concentration |
| PT2385 | Luciferase Reporter Assay | - | Inhibition of HIF-2α transcriptional activity | EC50 = 27 nM[9] |
| PT2385 | qPCR | 786-O | Inhibition of VEGFA, CCND1, GLUT1 mRNA | Concentration-dependent inhibition observed.[8] |
| Belzutifan (MK-6482) | VEGFA Secretion Assay | 786-O | Inhibition of VEGFA secretion | EC85 ≈ 75 ng/mL[10] |
| This compound | General Activity | VHL-deficient ccRCC cells | Inhibition of HIF-2α | Active at nanomolar concentrations.[3] |
Based on this data, a recommended starting concentration range for this compound in in vitro experiments is 10 nM to 1 µM .
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Lines: 786-O, A498 (VHL-deficient ccRCC)
Culture Medium:
-
RPMI-1640 (for 786-O) or DMEM (for A498)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
Cells should be passaged upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability/Proliferation Assay
This protocol is to determine the effect of this compound on the viability and proliferation of ccRCC cells.
Materials:
-
786-O or A498 cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Note: Some studies suggest that HIF-2α inhibition may not significantly affect cell proliferation in standard 2D culture but has more pronounced effects in 3D or anchorage-independent growth models.[7][8]
Western Blot Analysis of HIF-2α and Downstream Targets
This protocol is to assess the effect of this compound on the protein levels of HIF-2α and its downstream targets.
Materials:
-
786-O or A498 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-2α, anti-Cyclin D1, anti-VEGFA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM) and a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
Quantitative Real-Time PCR (qPCR) for HIF-2α Target Gene Expression
This protocol is to measure the effect of this compound on the mRNA expression of HIF-2α target genes.
Materials:
-
786-O or A498 cells
-
6-well cell culture plates
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
Protocol:
-
Seed and treat cells with this compound as described in the Western Blot protocol (Step 1 and 2).
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and forward and reverse primers for each target and housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Mandatory Visualizations
Caption: this compound Mechanism of Action in VHL-deficient ccRCC.
Caption: A typical experimental workflow for using this compound.
References
- 1. Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Effects of HIF-1α and HIF2α on Growth and Metabolism of Clear-Cell Renal Cell Carcinoma 786-0 Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. Differential effects of HIF2α antagonist and HIF2α silencing in renal cancer and sensitivity to repurposed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK-6482 as a potential treatment for von Hippel-Lindau disease-associated clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of NVP-DFF332 for the 786-O Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 786-O cell line, derived from a human clear cell renal cell carcinoma (ccRCC), is a widely utilized in vitro model for studying kidney cancer. A key characteristic of the 786-O cell line is its deficiency in the von Hippel-Lindau (VHL) tumor suppressor protein. This deficiency leads to the constitutive stabilization and accumulation of hypoxia-inducible factor-2 alpha (HIF-2α), a key oncogenic driver in a majority of ccRCC cases. HIF-2α promotes tumor growth, proliferation, and angiogenesis by regulating the transcription of numerous target genes.
NVP-DFF332, also known as HIF-2α-IN-8, is a potent and selective small molecule inhibitor of HIF-2α. It functions by binding to the PAS-B pocket of HIF-2α, thereby disrupting its heterodimerization with HIF-1β and inhibiting its transcriptional activity. Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor activity in VHL-deficient ccRCC models.[1][2][3] These application notes provide a comprehensive protocol for determining the optimal concentration of this compound for experimental use with the 786-O cell line.
Data Presentation
| Assay Type | Target | IC50 (nM) |
| Scintillation Proximity Assay (SPA) | HIF-2α | 9 |
| iScript™ Reverse Transcription Supermix | HIF-2α | 37 |
| Hypoxia Response Element (HRE) Reporter Gene Assay (RGA) | HIF-2α | 246 |
Table 1: In Vitro Inhibitory Activity of this compound on HIF-2α.[4] Data from biochemical and cell-based reporter assays indicating the potency of this compound against its target, HIF-2α. These values suggest that experiments on 786-O cells should explore concentrations in the nanomolar range.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of HIF-2α in VHL-deficient renal cell carcinoma, the target of this compound.
Figure 1. Simplified HIF-2α signaling pathway in VHL-deficient 786-O cells and the mechanism of action of this compound.
Experimental Protocols
786-O Cell Culture
Materials:
-
786-O cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Pen-Strep.
-
Cell Thawing: Thaw a cryovial of 786-O cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. To passage, wash the cells with PBS, add 2-3 mL of 0.25% Trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with complete growth medium, centrifuge, and re-seed at a 1:3 to 1:6 ratio.
Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol describes a general workflow for a dose-response experiment to determine the IC50 of this compound in 786-O cells. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
786-O cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count 786-O cells.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. Based on the biochemical data, a starting range of 1 nM to 10 µM is recommended.
-
Include a vehicle control (DMSO) with the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for determining the optimal concentration of this compound.
Figure 2. Experimental workflow for determining the IC50 of this compound on the 786-O cell line.
Conclusion
This document provides a framework for researchers to determine the optimal concentration of the HIF-2α inhibitor this compound for use with the 786-O renal cell carcinoma cell line. By following the detailed protocols for cell culture and dose-response analysis, investigators can establish a robust experimental system to study the effects of HIF-2α inhibition in a VHL-deficient context. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying biology and experimental design. It is recommended that each laboratory optimizes the cell seeding density and incubation times for their specific experimental conditions.
References
Application Notes and Protocols for NVP-DFF332 in a Xenograft Mouse Model of Clear Cell Renal Cell Carcinoma (ccRCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clear cell renal cell carcinoma (ccRCC) is the most prevalent subtype of kidney cancer, frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α) subunits, particularly HIF-2α, which is a key oncogenic driver in ccRCC. HIF-2α promotes tumor growth, progression, and angiogenesis by transcriptionally activating a cascade of downstream target genes.
NVP-DFF332 (hereafter referred to as DFF332) is a potent and selective small-molecule inhibitor of HIF-2α. It functions by binding to the PAS-B domain of the HIF-2α subunit, thereby disrupting its heterodimerization with HIF-1β (also known as ARNT). This inhibition blocks the transcriptional activity of HIF-2α, leading to the downregulation of its target genes and subsequent anti-tumor effects. Preclinical studies have demonstrated the dose-dependent antitumor efficacy of DFF332 in xenograft models of ccRCC, making it a promising therapeutic agent for this malignancy.[1][2][3][4][5][6][7][8][9][10]
These application notes provide a comprehensive overview and detailed protocols for the use of DFF332 in a xenograft mouse model of ccRCC, specifically utilizing the 786-O and SK-RC-1 human renal cell carcinoma cell lines.
Mechanism of Action and Signaling Pathway
In normoxic conditions, the VHL protein targets HIF-2α for ubiquitination and subsequent proteasomal degradation. However, in the majority of ccRCC cases, the loss of functional VHL leads to the constitutive stabilization and accumulation of HIF-2α, even in the presence of oxygen. DFF332 exerts its anti-tumor activity by directly inhibiting HIF-2α.
The HIF-2α signaling pathway in ccRCC and the mechanism of action of DFF332 are illustrated in the diagram below.
Caption: VHL inactivation in ccRCC leads to HIF-2α accumulation and downstream signaling, which is inhibited by DFF332.
Data Presentation
Preclinical studies have consistently reported the dose-dependent antitumor activity of DFF332 in ccRCC xenograft models.[1][2][5][6][7][8][9][10] The most effective dose identified in studies utilizing 786-O and SKRC01 xenografts was 10 mg/kg/day.[9] While specific quantitative data on tumor growth inhibition (e.g., tumor volume curves) from these preclinical studies are not extensively published, the available information is summarized below.
| Cell Line | Mouse Strain | Drug | Dosage | Administration Route | Key Findings |
| 786-O | Athymic Nude or NOD/SCID | DFF332 | 10 mg/kg/day | Oral gavage | Maximum efficacy observed at this dose. |
| SK-RC-1 | Nude | DFF332 | 10 mg/kg/day | Oral gavage | Maximum efficacy observed at this dose. |
Experimental Protocols
Cell Lines and Culture
-
786-O Cells: This human renal clear cell adenocarcinoma cell line is characterized by a VHL mutation, leading to the constitutive expression of HIF-2α.
-
SK-RC-1 Cells: This is a human primary renal carcinoma cell line.
Culture Protocol:
-
Culture both 786-O and SK-RC-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
Xenograft Mouse Model Establishment
The following diagram outlines the workflow for establishing a subcutaneous ccRCC xenograft model.
Caption: Workflow for establishing and treating a ccRCC xenograft mouse model.
Protocol for 786-O or SK-RC-1 Subcutaneous Xenograft Model:
-
Animal Model: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD/SCID mice, aged 6-8 weeks. Allow for a one-week acclimatization period.
-
Cell Preparation:
-
Harvest cells during the exponential growth phase.
-
Perform a cell viability count using trypan blue exclusion; viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile, serum-free medium (or PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Injection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare DFF332 in a suitable vehicle for oral administration.
-
Administer DFF332 or vehicle control daily via oral gavage.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
HIF-2α Downstream Signaling in ccRCC
The following diagram illustrates the key downstream targets of the HIF-2α pathway in clear cell renal cell carcinoma.
Caption: HIF-2α transcriptionally activates genes involved in key tumorigenic processes in ccRCC.
Conclusion
The use of DFF332 in a ccRCC xenograft mouse model provides a robust preclinical platform to evaluate its anti-tumor efficacy and further investigate its mechanism of action. The protocols outlined in these application notes offer a standardized approach for conducting such studies. The inhibition of the HIF-2α signaling pathway by DFF332 represents a promising targeted therapeutic strategy for clear cell renal cell carcinoma.
References
- 1. urotoday.com [urotoday.com]
- 2. targetedonc.com [targetedonc.com]
- 3. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFF332 as a Single Agent and in Combination With Everolimus & Immuno-Oncology Agents in Advanced/Relapsed Renal Cancer & Other Malignancies [clin.larvol.com]
- 5. urologytimes.com [urologytimes.com]
- 6. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols: Western Blot Analysis of HIF-2α Levels Following NVP-DFF332 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-2α (HIF-2α), encoded by the EPAS1 gene, is a critical transcription factor that mediates cellular adaptation to low oxygen (hypoxia).[1][2] Under normoxic conditions, HIF-2α is rapidly degraded. However, in the hypoxic microenvironment of solid tumors, HIF-2α stabilizes and promotes the transcription of genes involved in angiogenesis, cell proliferation, and metastasis, thus driving tumor progression.[2][3][4] Consequently, HIF-2α has emerged as a compelling therapeutic target in oncology, particularly in clear cell renal cell carcinoma (ccRCC), where its pathway is often constitutively active due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene.[5]
NVP-DFF332 (also known as HIF-2α-IN-8) is a potent and orally active small molecule inhibitor of HIF-2α.[6][7] These application notes provide a detailed protocol for assessing the effect of this compound on HIF-2α protein levels in cultured cancer cells using Western blot analysis.
HIF-2α Signaling Pathway and Mechanism of this compound Action
Under normal oxygen levels (normoxia), prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues on the HIF-2α subunit.[3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-2α for proteasomal degradation.[3] In hypoxic conditions, PHD activity is inhibited, leading to HIF-2α stabilization. The stable HIF-2α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[2][8]
This compound is designed to inhibit the function of HIF-2α.[6] While the precise mechanism of action on protein levels can vary between inhibitors, a plausible outcome of potent inhibition is the destabilization and subsequent degradation of the HIF-2α protein, preventing its accumulation and transcriptional activity even under hypoxic conditions.
References
- 1. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. Hypoxia Signaling Pathway [bio-techne.com]
Application Notes and Protocols for Quantitative PCR Analysis of HIF-2α Target Genes Following NVP-DFF332 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to assess the efficacy of NVP-DFF332, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). The provided methodologies are tailored for researchers in oncology and drug development investigating the therapeutic potential of targeting the HIF-2α signaling pathway, particularly in the context of clear cell renal cell carcinoma (ccRCC). Included are detailed experimental procedures, data presentation guidelines, and visualizations to facilitate the accurate and reproducible quantification of HIF-2α target gene modulation by this compound.
Introduction
Hypoxia-Inducible Factor-2α (HIF-2α) is a critical transcription factor that plays a central role in tumor progression and angiogenesis.[1] In many cancers, including the majority of clear cell renal cell carcinomas (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor is inactivated, leading to the constitutive stabilization and activity of HIF-2α.[2] This results in the upregulation of a suite of target genes that promote cell proliferation, survival, and vascularization.
This compound is a novel, orally bioavailable small molecule inhibitor that selectively targets HIF-2α.[3][4] It functions by binding to the PAS-B domain of the HIF-2α subunit, preventing its heterodimerization with HIF-1β (also known as ARNT) and subsequent binding to Hypoxia Response Elements (HREs) in the promoters of its target genes.[5] This disruption of HIF-2α transcriptional activity makes this compound a promising therapeutic agent for HIF-2α-driven malignancies.
Quantitative PCR (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression. This application note provides a detailed protocol for using qPCR to quantify the downregulation of key HIF-2α target genes in response to this compound treatment in a relevant in vitro cancer model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-2α signaling pathway and the experimental workflow for assessing the effect of this compound on its target genes.
Caption: HIF-2α Signaling and this compound Mechanism of Action.
Caption: qPCR Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: Human clear cell renal cell carcinoma (ccRCC) cell lines with VHL deficiency, such as 786-O or A498 , are recommended models. These cell lines exhibit constitutive HIF-2α activity.[6]
-
Culture Conditions: Culture the cells in the recommended medium (e.g., RPMI-1640 for 786-O, DMEM for A498) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment:
-
Once the cells reach the desired confluency, replace the medium with fresh medium containing this compound at various concentrations. Based on the activity of similar HIF-2α inhibitors, a starting concentration range of 100 nM to 1 µM is suggested.[6] An IC50 value of 9 nM has been reported for this compound in a biochemical assay.[7]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for a sufficient period to observe changes in mRNA levels, typically 24 to 48 hours .
-
RNA Extraction and cDNA Synthesis
-
RNA Isolation:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
Include a no-reverse transcriptase (-RT) control for each RNA sample to verify the absence of genomic DNA contamination in the subsequent qPCR.
-
Quantitative PCR (qPCR)
-
Primer Design and Validation:
-
Use pre-validated qPCR primers for the target and housekeeping genes. Commercially available, validated primer sets are recommended to ensure specificity and efficiency.
-
The following tables list suggested human primer sequences for HIF-2α target genes and suitable housekeeping genes.
Table 1: Validated qPCR Primer Sequences for Human HIF-2α Target Genes
Gene Symbol Forward Primer (5' - 3') Reverse Primer (5' - 3') VEGFA GGTCCGAAAACACTGTGAGTGG CAAACTCCTCCTCTGGGCTCTT EPO TCTACACCGACAACTCCATCCG TCTGGCATTTTGGAGAGGAAGTG CCND1 TCTACACCGACAACTCCATCCG TCTGGCATTTTGGAGAGGAAGTG TGFA GGTCCGAAAACACTGTGAGTGG CAAACTCCTCCTCTGGGCTCTT | SLC2A1 (GLUT1) | TTGCAGGCTTCTCCAACTGGAC | CAGAACCAGGAGCACAGTGAAG |
Table 2: Validated qPCR Primer Sequences for Human Housekeeping Genes
Gene Symbol Forward Primer (5' - 3') Reverse Primer (5' - 3') ACTB GCTTCTCCAACTGGACCTCAAAC CAGAACCAGGAGCACAGTGAAG GAPDH GCTTCTCCAACTGGACCTCAAAC CAGAACCAGGAGCACAGTGAAG | PPIA | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG |
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture using a SYBR Green-based qPCR master mix.
-
For a typical 20 µL reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template (corresponding to 10-100 ng of input RNA)
-
6 µL of nuclease-free water
-
-
Run each sample in triplicate.
-
Include no-template controls (NTCs) for each primer pair to check for contamination.
-
-
Thermal Cycling Conditions:
-
A typical thermal cycling protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension)
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
-
Data Presentation and Analysis
Data Analysis
The relative quantification of gene expression can be determined using the ΔΔCt (delta-delta Ct) method .
-
Normalization to Housekeeping Gene (ΔCt):
-
For each sample, calculate the ΔCt by subtracting the average Ct value of the housekeeping gene from the average Ct value of the target gene.
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
-
Normalization to Control Group (ΔΔCt):
-
Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Fold Change Calculation:
-
Calculate the fold change in gene expression as 2-ΔΔCt.
-
Representative Data
The following table presents hypothetical data illustrating the expected outcome of this compound treatment on HIF-2α target gene expression in 786-O cells. A dose-dependent decrease in the mRNA levels of the target genes is anticipated. Clinical studies have shown a reduction in plasma EPO levels of 27% to 51% with daily doses of 50 mg to 150 mg of this compound.
Table 3: Representative qPCR Data of HIF-2α Target Gene Expression in 786-O Cells Treated with this compound for 24 hours
| Treatment | VEGFA (Fold Change) | EPO (Fold Change) | CCND1 (Fold Change) | TGFA (Fold Change) | SLC2A1 (Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) | 0.65 | 0.70 | 0.75 | 0.68 | 0.72 |
| This compound (500 nM) | 0.30 | 0.35 | 0.40 | 0.32 | 0.38 |
| This compound (1 µM) | 0.15 | 0.20 | 0.25 | 0.18 | 0.22 |
Data are presented as mean fold change relative to the vehicle control. Error bars representing standard deviation from triplicate measurements should be included in actual data presentation.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of HIF-2α target gene expression in response to treatment with the selective inhibitor this compound. By following these methodologies, researchers can effectively assess the on-target activity of this compound and advance the understanding of its therapeutic potential in HIF-2α-driven cancers. The provided diagrams and data tables serve as a guide for experimental design and data presentation, ensuring clarity and reproducibility of results.
References
- 1. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
Application Notes and Protocols: NVP-DFF332 for Studying Drug Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFF332 is a potent and selective oral inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1] In many cancer types, particularly clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated, leading to the accumulation of HIF-2α.[2][3] This accumulation drives the transcription of numerous genes involved in tumorigenesis, including those associated with angiogenesis, cell proliferation, and metabolic reprogramming. Consequently, the HIF-2α signaling pathway is a critical mediator of cancer progression and a key target for therapeutic intervention. Furthermore, hypoxia and the activation of HIFs are known to contribute to resistance to various cancer therapies.[3] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying drug resistance in cancer cells.
Mechanism of Action
This compound functions by binding to a pocket in the PAS-B domain of the HIF-2α protein. This binding allosterically prevents the heterodimerization of HIF-2α with its partner, HIF-1β (also known as ARNT). The formation of the HIF-2α/HIF-1β heterodimer is essential for its transcriptional activity. By inhibiting this interaction, this compound effectively blocks the transcription of HIF-2α target genes, thereby suppressing tumor growth and proliferation.[1]
Data Presentation
Clinical Trial Data: this compound Monotherapy in Advanced Clear Cell Renal Cell Carcinoma (Phase I)
A first-in-human, open-label, multicenter study was conducted to evaluate the safety, tolerability, and antitumor activity of this compound in patients with advanced ccRCC. The following tables summarize the key findings from this clinical trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 40 |
| Median Age (years) | 62.5 |
| Gender (Male) | 77.5% |
| ECOG Performance Status 0-1 | 100% |
| Prior Lines of Therapy (≥2) | 87.5% |
Source: Adapted from preliminary Phase I clinical trial data.
Table 2: Efficacy of this compound Monotherapy
| Endpoint | Result |
| Objective Response Rate | 5% (2 patients with partial response) |
| Stable Disease | 47.5% (19 patients) |
| Disease Control Rate | 52.5% |
| Median Duration of Exposure | 17.9 weeks |
Source: Adapted from preliminary Phase I clinical trial data.
Table 3: Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Any Grade | Grade ≥3 |
| Any TRAE | 62.5% | Not Reported |
| Fatigue | 12.5% | Not Reported |
| Anemia | 12.5% | Not Reported |
| Hypertension | Not specified | One serious event reported |
Source: Adapted from preliminary Phase I clinical trial data. Notably, no dose-limiting toxicities were observed.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Cancer cell line of interest (e.g., 786-O, A498 for ccRCC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay.
-
-
Initiate Resistance Development:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in this drug-containing medium, passaging them as they reach confluence.
-
-
Dose Escalation:
-
Once the cells show stable growth in the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell morphology and growth rate. It is common to observe a period of slower growth or increased cell death after each dose escalation.
-
-
Establishment of Resistant Clones:
-
Continue this process for several months. Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in IC50 (e.g., >10-fold) is observed, the cell line is considered resistant.
-
To ensure a homogenous resistant population, single-cell cloning can be performed using limited dilution or cell sorting.
-
-
Characterization of Resistant Cells:
-
Compare the phenotype of the resistant cells to the parental cells (e.g., proliferation rate, morphology, migration, and invasion).
-
Investigate the mechanisms of resistance using the protocols outlined below.
-
Protocol 2: Western Blot Analysis of HIF-2α and Downstream Targets
This protocol is for assessing the protein levels of HIF-2α and its target genes to confirm the on-target effect of this compound and to investigate potential resistance mechanisms.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-2α, anti-VEGF, anti-GLUT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for HIF-2α Target Gene Expression
This protocol is used to measure the mRNA levels of HIF-2α target genes to assess the transcriptional inhibitory activity of this compound.
Materials:
-
Parental and this compound-resistant cell lines
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., VEGFA, CCND1, EPO) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat parental and resistant cells with this compound.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA, primers, and master mix.
-
Run the reaction in a qPCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits HIF-2α signaling.
Experimental Workflow for Developing Drug Resistance
Caption: Workflow for generating resistant cell lines.
Logical Relationship in HIF-2α Inhibition and Resistance
Caption: this compound action and potential resistance.
References
- 1. Constitutive or Induced HIF-2 Addiction is Involved in Resistance to Anti-EGFR Treatment and Radiation Therapy in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel cancer treatment paradigm targeting hypoxia-induced factor in conjunction with current therapies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Cell Viability Assay Using NVP-BEZ235
Topic: Cell Viability Assay Protocol using NVP-BEZ235 (Dactolisib)
Audience: Researchers, scientists, and drug development professionals.
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent, dual ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular functions, including proliferation, growth, survival, and motility. Dysregulation of this pathway is a common occurrence in various human cancers, making it a prime target for therapeutic intervention. NVP-BEZ235 has demonstrated efficacy in inhibiting the growth of a wide range of cancer cell lines by inducing G1-phase cell cycle arrest.
This document provides a detailed protocol for assessing the effect of NVP-BEZ235 on cell viability using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the dual inhibitory action of NVP-BEZ235.
Caption: PI3K/Akt/mTOR pathway with NVP-BEZ235 inhibition points.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the IC50 value of NVP-BEZ235 in a cancer cell line of interest.
Materials and Reagents
-
Cancer cell line (e.g., MCF-7, PC-3, U-87 MG)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
NVP-BEZ235 (Dactolisib)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Data Presentation: Recommended Starting Concentrations
The following tables provide recommended starting points for cell seeding and NVP-BEZ235 concentrations. Optimization may be required depending on the cell line.
Table 1: Recommended Cell Seeding Densities
| Cell Line Type | Seeding Density (cells/well) |
| Adherent (e.g., MCF-7) | 5,000 - 10,000 |
| Suspension (e.g., Jurkat) | 20,000 - 40,000 |
Table 2: NVP-BEZ235 Serial Dilution Scheme
| Concentration (nM) | Volume of Stock | Volume of Medium |
| 1000 | 10 µL of 100x Stock | 990 µL |
| 500 | 500 µL of 1000 nM | 500 µL |
| 250 | 500 µL of 500 nM | 500 µL |
| 125 | 500 µL of 250 nM | 500 µL |
| 62.5 | 500 µL of 125 nM | 500 µL |
| 31.25 | 500 µL of 62.5 nM | 500 µL |
| 0 (Vehicle Control) | - | 1000 µL (with DMSO) |
Note: Prepare a 10 mM stock solution of NVP-BEZ235 in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Workflow
The following diagram outlines the major steps of the cell viability assay protocol.
Caption: Workflow for NVP-BEZ235 cell viability (MTT) assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired concentration (see Table 1).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
NVP-BEZ235 Treatment:
-
Prepare a series of NVP-BEZ235 dilutions in complete growth medium (see Table 2 for an example).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding NVP-BEZ235 dilution or vehicle control (medium with 0.1% DMSO) to each well.
-
Return the plate to the incubator for 48 to 72 hours. The incubation time may need to be optimized.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After incubation, carefully remove the medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution and a homogenous purple solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the % Viability against the log of NVP-BEZ235 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
-
Conclusion
This protocol provides a robust framework for evaluating the cytotoxic effects of NVP-BEZ235 on cancer cells. Adherence to this methodology will enable researchers to generate reliable and reproducible data on the dose-dependent inhibition of cell viability, facilitating the determination of the compound's potency (IC50) and its potential as a therapeutic agent.
Application Notes and Protocols: NVP-DFF332 in Combination with Immunotherapy in a Preclinical Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia is a common feature of the tumor microenvironment (TME) and is associated with tumor progression, metastasis, and resistance to therapy.[1] Hypoxia-inducible factors (HIFs) are key transcription factors that mediate cellular adaptation to low oxygen conditions.[2] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated, leading to the constitutive stabilization and accumulation of HIFs, most notably HIF-2α.[2] HIF-2α drives the transcription of numerous genes involved in angiogenesis, cell proliferation, and metabolism, thereby promoting tumor growth.[3]
NVP-DFF332 is a potent and selective oral inhibitor of HIF-2α.[4] By binding to the HIF-2α subunit, this compound disrupts its heterodimerization with HIF-1β (also known as ARNT), thereby blocking the transcriptional activity of HIF-2α.[4] Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor activity in xenograft models of ccRCC.[4]
Immunotherapies, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1 antibodies, have revolutionized cancer treatment. However, a significant number of patients do not respond to ICI monotherapy, often due to an immunosuppressive TME.[5] There is a strong rationale for combining HIF-2α inhibitors with immunotherapy. HIF-2α has been implicated in promoting an immunosuppressive TME, and its inhibition may enhance anti-tumor immune responses.[6] Preclinical studies with similar HIF-2α inhibitors, such as belzutifan (MK-6482), have shown that combination with immune checkpoint blockade can lead to enhanced anti-tumor efficacy, including nearly complete tumor regression and increased T-cell infiltration in preclinical models.[7]
These application notes provide a framework for the preclinical evaluation of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model of renal cell carcinoma.
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Combination with Anti-PD-1 in a Syngeneic RENCA Tumor Model
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1540 ± 150 | - |
| This compound (50 mg/kg, p.o., daily) | 10 | 985 ± 120 | 36 |
| Anti-PD-1 (10 mg/kg, i.p., twice weekly) | 10 | 1150 ± 135 | 25 |
| This compound + Anti-PD-1 | 10 | 250 ± 45 | 84 |
Table 2: Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ T Cells of CD45+ Cells (± SEM) | % CD4+ FoxP3+ Treg Cells of CD4+ T Cells (± SEM) | Ratio of CD8+ T Cells to Treg Cells | % Granzyme B+ of CD8+ T Cells (± SEM) |
| Vehicle Control | 8.5 ± 1.2 | 25.3 ± 2.1 | 0.34 | 15.2 ± 1.8 |
| This compound | 12.1 ± 1.5 | 20.1 ± 1.9 | 0.60 | 22.5 ± 2.1 |
| Anti-PD-1 | 15.3 ± 1.8 | 18.5 ± 1.7 | 0.83 | 28.9 ± 2.5 |
| This compound + Anti-PD-1 | 25.8 ± 2.5 | 10.2 ± 1.1 | 2.53 | 45.7 ± 3.2 |
Signaling Pathway and Experimental Workflow
Caption: this compound and Anti-PD-1 Combination Signaling Pathway.
Caption: Preclinical Experimental Workflow for Combination Therapy.
Experimental Protocols
Syngeneic Mouse Tumor Model
Objective: To establish a murine renal cell carcinoma model with a competent immune system to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody.
Materials:
-
RENCA murine renal adenocarcinoma cell line
-
RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
6-8 week old female BALB/c mice
-
Matrigel
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture RENCA cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.
-
Monitor tumor growth using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into four treatment groups (n=10 per group).
In Vivo Combination Therapy Study
Objective: To assess the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody.
Materials:
-
This compound formulated for oral gavage
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-1
-
Gavage needles and syringes
Protocol:
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer vehicle orally (daily) and isotype control antibody intraperitoneally (twice weekly).
-
Group 2 (this compound Monotherapy): Administer this compound (50 mg/kg) orally (daily) and isotype control antibody intraperitoneally (twice weekly).
-
Group 3 (Anti-PD-1 Monotherapy): Administer vehicle orally (daily) and anti-PD-1 antibody (10 mg/kg) intraperitoneally (twice weekly).
-
Group 4 (Combination Therapy): Administer this compound (50 mg/kg) orally (daily) and anti-PD-1 antibody (10 mg/kg) intraperitoneally (twice weekly).
-
-
Administer treatments for 21 consecutive days.
-
Measure tumor volume and body weight three times per week.
-
At the end of the treatment period, euthanize mice and harvest tumors for downstream analysis.
Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumor Dissociation Kit
-
GentleMACS Dissociator
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)
-
Flow cytometer
Protocol:
-
Excise tumors and weigh them.
-
Mince the tumors into small pieces and digest using a Tumor Dissociation Kit and a gentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the resulting single-cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using Red Blood Cell Lysis Buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies for surface and intracellular markers.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentages of different immune cell populations within the CD45+ leukocyte gate.
Conclusion
The combination of the HIF-2α inhibitor this compound with an anti-PD-1 immune checkpoint inhibitor represents a promising therapeutic strategy. The protocols outlined above provide a comprehensive framework for the preclinical evaluation of this combination therapy in a syngeneic mouse model. The expected outcomes, based on studies with similar agents, are synergistic anti-tumor activity and a shift towards a more inflamed, immune-active tumor microenvironment. These preclinical studies are crucial for establishing the rationale and guiding the clinical development of this combination therapy for patients with ccRCC and other HIF-2α-driven malignancies.
References
- 1. Associations between HIFs and tumor immune checkpoints: mechanism and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
How to prepare NVP-DFF332 stock solution for experiments
Topic: Preparation of NVP-BEZ235 Stock Solution for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] By targeting key components of the PI3K/Akt/mTOR signaling pathway, NVP-BEZ235 serves as a critical tool in cancer research and drug development to investigate cell proliferation, survival, and metabolism.[4] Proper preparation of NVP-BEZ235 stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of NVP-BEZ235 stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of NVP-BEZ235 is presented in the table below.
| Property | Value | Reference |
| Synonyms | BEZ235, Dactolisib | [2] |
| Molecular Formula | C₃₀H₂₃N₅O | [5] |
| Molecular Weight | 469.54 g/mol | [5][6] |
| Appearance | White to light yellow crystalline solid | [7][8] |
| Purity | >98% | |
| CAS Number | 915019-65-7 | [6] |
Solubility Data
The solubility of NVP-BEZ235 in various common laboratory solvents is crucial for the preparation of stock solutions. It is important to note that NVP-BEZ235 is practically insoluble in water and ethanol.[6]
| Solvent | Solubility | Notes | Reference |
| DMSO | Up to 9 mg/mL (~19.16 mM) | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. | [1] |
| DMF | Up to 18 mg/mL (~38.33 mM) with warming | Warming to 75°C for 5 minutes may be required to fully dissolve. | [6][8] |
| Water | Insoluble | - | [8] |
| Ethanol | Insoluble | - | [6] |
Experimental Protocol: Preparation of a 10 mM NVP-BEZ235 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of NVP-BEZ235 in dimethyl sulfoxide (DMSO).
Materials:
-
NVP-BEZ235 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Pre-warm NVP-BEZ235: Before opening, allow the vial of NVP-BEZ235 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of NVP-BEZ235 required. The molecular weight of NVP-BEZ235 is 469.54 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 469.54 g/mol = 0.0046954 g = 4.70 mg
-
-
-
Weighing: Carefully weigh out 4.70 mg of NVP-BEZ235 powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the NVP-BEZ235 powder.
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution.[9] Intermittently vortex the solution during warming.
-
-
Aliquotting: Once the NVP-BEZ235 is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage:
Working Concentrations:
The typical working concentration of NVP-BEZ235 in cell culture experiments ranges from 5 nM to 500 nM for treatment durations of 2 to 24 hours.[6] The optimal concentration and duration should be determined empirically for each cell line and experimental setup.
Signaling Pathway Targeted by NVP-BEZ235
NVP-BEZ235 is a dual inhibitor of the PI3K/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and the points of inhibition by NVP-BEZ235.
Caption: PI3K/mTOR signaling pathway with NVP-BEZ235 inhibition points.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for utilizing the NVP-BEZ235 stock solution in a cell-based experiment, such as a cell viability assay.
Caption: General workflow for a cell-based assay using NVP-BEZ235.
Conclusion
The accurate preparation of NVP-BEZ235 stock solutions is fundamental to achieving reliable and reproducible results in preclinical research. By following the detailed protocols and considering the physicochemical properties outlined in these application notes, researchers can confidently utilize NVP-BEZ235 to investigate the PI3K/mTOR signaling pathway and its role in various cellular processes. Always refer to the manufacturer's specific instructions and safety data sheets for handling chemical reagents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dactolisib - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BEZ235 - LKT Labs [lktlabs.com]
- 9. BEZ235 (NVP-BEZ235) | CAS:915019-65-7 | PI3K/mTOR inhibitor,ATP-competitve | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. selleck.co.jp [selleck.co.jp]
Troubleshooting & Optimization
NVP-DFF332 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NVP-DFF332, a potent and selective HIF-2α inhibitor. This resource includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate successful in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally bioavailable small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2][3] Under hypoxic conditions or in cancers with specific genetic alterations (like von Hippel-Lindau (VHL) gene inactivation), HIF-2α accumulates and promotes the transcription of genes involved in tumor growth, proliferation, and angiogenesis.[3] this compound allosterically binds to HIF-2α, preventing its heterodimerization with HIF-1β (also known as ARNT). This disruption of the HIF-2 complex inhibits the transcription of downstream target genes, thereby impeding tumor cell growth and survival.[3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in dimethyl sulfoxide (DMSO) is 250 mg/mL, which corresponds to a molar concentration of 565.96 mM. It is recommended to use ultrasonic agitation to ensure complete dissolution.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. It is crucial to use a fresh, unopened bottle of DMSO to minimize moisture content, which can affect compound stability and solubility.
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. Many researchers aim for a final DMSO concentration of 0.1% or lower. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in cell culture medium. | The compound has low aqueous solubility and is precipitating out of the DMSO/media mixture. | 1. Pre-warm the cell culture medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes improve solubility. 2. Increase the rate of mixing: Add the DMSO stock to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. 3. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in cell culture medium. 4. Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay. |
| High background cytotoxicity in vehicle control wells. | The final concentration of DMSO is too high, or the cells are particularly sensitive to DMSO. | 1. Reduce the final DMSO concentration: Aim for a final concentration of 0.1% or lower if possible. This may require preparing a more concentrated primary stock solution in DMSO. 2. Test different DMSO lots: Occasionally, impurities in DMSO can contribute to cytotoxicity. 3. Check the health of your cell line: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent or non-reproducible results in cell-based assays. | 1. Incomplete dissolution of this compound: The compound may not be fully dissolved in the initial stock solution. 2. Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Variability in cell seeding density: Inconsistent cell numbers across wells can lead to variable results. | 1. Ensure complete dissolution: Use sonication when preparing the initial DMSO stock to ensure the compound is fully dissolved. 2. Proper storage: Aliquot stock solutions and store them at -80°C. Use a fresh aliquot for each experiment. 3. Consistent cell seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| No observable effect of this compound on cells. | 1. Cell line is not dependent on the HIF-2α pathway: Not all cancer cell lines are driven by HIF-2α. 2. Insufficient concentration or incubation time: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a response. 3. Compound inactivity: The compound may have degraded. | 1. Cell line selection: Use cell lines known to have VHL mutations or otherwise exhibit HIF-2α dependency (e.g., certain clear cell renal cell carcinoma lines). 2. Dose-response and time-course experiments: Perform a dose-response study to determine the optimal concentration and a time-course experiment to identify the appropriate treatment duration. 3. Use a fresh stock: Prepare a fresh stock solution of this compound from powder. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 250 mg/mL | 565.96 mM | Ultrasonic assistance is recommended for complete dissolution. |
| Cell Culture Media | Low (Not Quantified) | Dependent on media composition and final DMSO concentration. | Prone to precipitation at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Briefly vortex the solution. d. Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. e. Visually inspect the solution to confirm there are no visible particles. f. Aliquot the stock solution into sterile, single-use volumes and store at -80°C.
-
Working Solution Preparation (for cell culture): a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the final desired concentrations for your experiment. Ensure the final DMSO concentration remains below 0.5%. d. For example, to achieve a 10 µM final concentration with a 0.1% DMSO final concentration, you would first dilute your 10 mM stock 1:10 in medium to get a 1 mM intermediate solution, and then add this 1:100 to your cells. e. Use the prepared working solutions immediately.
Protocol 2: Cell Viability Assay using a Resazurin-based Method
Materials:
-
Cancer cell line of interest (e.g., a VHL-deficient renal cancer cell line)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound working solutions
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of this compound working solutions at 2x the final desired concentrations. b. Remove the old medium from the wells and add 100 µL of the appropriate 2x working solution to each well. Include wells for vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated controls. c. Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Resazurin Staining and Measurement: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line. c. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the media-only (no cells) blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of inhibition by this compound.
Caption: A typical experimental workflow for a cell viability assay with this compound.
References
Common off-target effects of NVP-DFF332 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common off-target and unexpected effects observed during research with NVP-DFF332.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, orally administered allosteric inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).[1][2] It functions by binding to HIF-2α and preventing its heterodimerization, which in turn reduces the transcription and expression of downstream target genes involved in tumor cell growth and survival.[2]
Q2: Has the development of this compound been discontinued?
A2: Yes, the clinical development of this compound was discontinued for what has been cited as "business reasons," despite showing promising preliminary clinical data.[1]
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: Observation of Anemia, Fatigue, or Hypercholesterolemia in In Vivo Models.
Potential Cause: These effects may be related to the on-target inhibition of the HIF-2α pathway, which is known to play a role in erythropoiesis and metabolism. In a phase 1 clinical trial, the most frequently reported treatment-related adverse events of any grade were anemia, fatigue, and hypercholesterolemia.
Troubleshooting Steps:
-
Monitor Complete Blood Counts (CBCs): Regularly monitor red blood cell counts, hemoglobin, and hematocrit in animal models to quantify the extent of anemia.
-
Assess General Health and Behavior: Monitor for signs of fatigue, such as reduced activity or altered grooming behavior.
-
Lipid Panel Analysis: If relevant to the experimental model, conduct lipid panel analyses to check for changes in cholesterol levels.
-
Dose-Response Evaluation: Determine if the observed effects are dose-dependent. A clear dose-response relationship can help ascertain if the effects are related to this compound administration.
Summary of Treatment-Related Adverse Events (Phase 1 Clinical Trial)
| Adverse Event | Frequency (Any Grade) | Notes |
| Fatigue | 37.5% | Most common adverse event regardless of treatment relationship. |
| Anemia | 32.5% | One of the most common treatment-related adverse events. |
| Hypercholesterolemia | N/A | Reported as a common treatment-related adverse event. |
| Dyspnea | N/A | Two patients reported treatment-related dyspnea. |
| Hypertension | N/A | A serious (Grade 3) treatment-related adverse event was reported in one patient. |
Data from the NCT04895748 first-in-human trial.
Issue 2: Increased Expression of HIF-1α or HIF-1α-Dependent Genes.
Potential Cause: Preclinical studies have indicated that inhibition of HIF-2α by this compound can lead to a compensatory increase in HIF-1α transcripts and the expression of HIF-1α-dependent target genes. This is a crucial consideration as HIF-1α has its own distinct set of target genes and biological roles.
Troubleshooting Steps:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA-sequencing to measure the transcript levels of HIF-1α and its known target genes (e.g., PGK1, LDHA, VEGFA).
-
Protein Level Analysis: Employ Western blotting or proteomics to determine if the observed increase in HIF-1α transcripts translates to increased HIF-1α protein levels.
-
Functional Assays: Conduct functional assays relevant to HIF-1α signaling, such as glycolysis assays (e.g., lactate production), to assess the downstream consequences of its potential upregulation.
Experimental Protocol: Gene Expression Analysis of HIF-1α and Target Genes
-
Cell/Tissue Lysis and RNA Extraction: Lyse cells or tissues treated with this compound and a vehicle control. Extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for HIF-1α and selected target genes. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Signaling Pathway: HIF-2α Inhibition and Potential HIF-1α Upregulation
References
NVP-DFF332 Stability and Storage: Technical Support Center
Disclaimer: Specific stability and storage data for NVP-DFF332 are not publicly available. The information provided here is based on general best practices for handling and storing small molecule inhibitors in a research setting. Always refer to the product-specific information sheet provided by your supplier for the most accurate guidelines.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of this compound, along with troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
For long-term storage, it is recommended to store lyophilized small molecule compounds at -20°C or -80°C.[1][2][3] When stored correctly, the powder can be stable for up to three years.[4][5] For short-term storage, keeping the lyophilized powder at room temperature for several days to weeks is generally acceptable.[6]
Q2: What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for many small molecule inhibitors for in vitro experiments.[4] Always use a fresh, high-purity, anhydrous grade of DMSO to avoid introducing moisture, which can degrade the compound.[7]
Q3: How do I properly prepare a stock solution of this compound in DMSO?
-
Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[5]
-
Add the appropriate volume of DMSO to the vial to achieve your desired stock concentration. A standard storage concentration for many small molecule inhibitors is 50 mM, but this should be adjusted based on the solubility of the specific compound.[8]
-
To aid dissolution, you can vortex the solution or use an ultrasonic bath. Gentle warming (not exceeding 50°C) can also be applied if necessary.[4]
Q4: How should I store the DMSO stock solution?
Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[5] When stored this way, stock solutions are typically stable for up to 6 months.[5]
Q5: How do I prepare working solutions from the DMSO stock?
It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced toxicity to cells.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitation in aqueous solution | The organic compound is precipitating out of the aqueous buffer or medium. | - Make initial serial dilutions in DMSO before the final dilution into the aqueous solution.- Ensure the final concentration of the compound is soluble in the aqueous medium. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Inaccurate concentration due to improper dissolution or pipetting. | - Always use freshly thawed aliquots of the stock solution.- Avoid repeated freeze-thaw cycles.[4][5]- Ensure the compound is fully dissolved in the stock solution.- Calibrate your pipettes regularly. |
| Cell toxicity observed at expected non-toxic concentrations | - The final DMSO concentration in the culture medium is too high. | - Calculate the final DMSO concentration and ensure it is below the toxic threshold for your cell line (generally <0.5%).[5] |
| Difficulty dissolving the lyophilized powder | The compound may have poor solubility in the chosen solvent. | - Try vortexing for an extended period or using an ultrasonic bath.[4]- Gentle warming (up to 50°C) may help.[4]- If issues persist, consult any available product literature for alternative recommended solvents. |
Data Summary Tables
Table 1: General Storage Recommendations for Small Molecule Inhibitors
| Form | Storage Temperature | Typical Stability | Key Considerations |
| Lyophilized Powder | -20°C or -80°C (long-term)[1][2][3] | Up to 3 years[4][5] | Protect from moisture and light.[6][9] |
| Room Temperature (short-term)[6] | Several days to weeks[6] | ||
| DMSO Stock Solution | -20°C or -80°C[5] | Up to 6 months[5] | Aliquot to avoid freeze-thaw cycles.[4][5] Use tightly sealed vials. |
Table 2: General Properties and Handling of DMSO
| Property | Guideline |
| Purity | Use anhydrous (water-free) grade, ≥99.5% pure.[7] |
| Storage | Store at room temperature in a tightly sealed, light-protected container.[9][10][11] |
| Hygroscopicity | DMSO is highly hygroscopic; minimize exposure to air.[7][10] |
| Sterilization | If needed, filter through a Teflon or nylon membrane (do not use cellulose acetate).[7] |
Experimental Protocols & Visualizations
General Workflow for Preparation and Use of this compound
The following diagram illustrates a standard workflow for handling a small molecule inhibitor like this compound from receipt to experimental use.
Decision Tree for Troubleshooting Precipitation Issues
This diagram provides a logical flow for addressing common precipitation problems when preparing aqueous working solutions.
Safety and Handling of Potent Compounds
This compound is a potent small molecule inhibitor and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound.[5]
-
Containment: For handling larger quantities of the powder, consider using a chemical fume hood or a powder containment hood to minimize inhalation risk.[12][13]
-
Waste Disposal: Dispose of all waste materials contaminated with the compound according to your institution's guidelines for chemical waste.[14]
The following diagram illustrates the hierarchical approach to safety when handling potent compounds.
References
- 1. jpt.com [jpt.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. peptidesystems.com [peptidesystems.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. escopharma.com [escopharma.com]
- 13. quotientsciences.com [quotientsciences.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Optimizing NVP-DFF332 treatment duration for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NVP-DFF332, a selective oral inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of HIF-2α.[1] It functions by binding to the HIF-2α protein, which prevents it from forming a heterodimer with HIF-1β (also known as ARNT). This heterodimerization is essential for the complex to bind to DNA and activate the transcription of its downstream target genes. By inhibiting this process, this compound effectively reduces the expression of genes that promote tumor growth and proliferation in certain cancer cells.[2]
Q2: What is the established optimal treatment duration for this compound to achieve maximum inhibition?
A2: A definitive optimal treatment duration for this compound for maximum inhibition has not been formally established in all experimental systems. A Phase 1 clinical trial in patients with advanced clear-cell renal cell carcinoma was terminated for business reasons before a recommended dose and schedule were determined.[1][3] Therefore, the optimal duration will likely need to be determined empirically for your specific in vitro or in vivo model.
Q3: What are some reported IC50 values for this compound?
A3: In various assays, this compound has demonstrated potency as a HIF-2α inhibitor with the following IC50 values: 9 nM for HIF2α SPA, 37 nM for HIF2α iScript, and 246 nM for HIF2α HRE RGA.[4]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, it is recommended to prepare stock solutions in a suitable solvent like DMSO.[4] Once prepared, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibition Observed
Possible Cause 1: Inappropriate Treatment Duration or Concentration
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line or experimental model. Start with a broad range of concentrations based on the known IC50 values and test various time points (e.g., 24, 48, 72 hours).
Possible Cause 2: Compound Instability
-
Recommendation: Ensure proper storage of this compound stock solutions.[4] Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles.
Possible Cause 3: Cell Permeability Issues
-
Recommendation: While this compound is an orally active inhibitor, permeability can vary between cell lines. If poor permeability is suspected, consider using a permeabilization agent as a positive control in a separate experiment to confirm intracellular target engagement, though this is not suitable for most standard cell-based assays.
Issue 2: High Variability Between Replicates
Possible Cause 1: Inconsistent Cell Seeding
-
Recommendation: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell number distribution in each well.
Possible Cause 2: Edge Effects in Assay Plates
-
Recommendation: To minimize evaporation and temperature gradients that can cause edge effects, avoid using the outer wells of the assay plate. Instead, fill these wells with sterile PBS or media.
Possible Cause 3: Inaccurate Compound Dilution
-
Recommendation: Prepare serial dilutions of this compound carefully. Use fresh, high-quality pipette tips for each dilution step to avoid cross-contamination.
Data Summary
The following tables summarize key data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 (nM) |
| HIF2α SPA | 9[4] |
| HIF2α iScript | 37[4] |
| HIF2α HRE RGA | 246[4] |
Table 2: Phase 1 Clinical Trial Data in Advanced Clear-Cell Renal Cell Carcinoma
| Parameter | Value |
| Dosing Regimens Tested | 50 mg weekly, 100 mg weekly, 25 mg daily, 50 mg daily, 100 mg daily, 150 mg daily[1][5][6][7] |
| Median Duration of Exposure | 12.1 weeks[1][6][7] |
| Best Overall Response | Partial Response: 5% (2 patients), Stable Disease: 48% (19 patients)[1][6][7] |
| Pharmacokinetics (Tmax) | ~1-2 hours (fast oral absorption)[8] |
| Pharmacokinetics (Half-life) | ~85 days (slow elimination)[8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration via Time-Course Experiment
This protocol outlines a general method to determine the optimal treatment duration of this compound for inhibiting HIF-2α downstream target gene expression (e.g., VEGFA, GLUT1) in a cancer cell line.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., 786-O, a ccRCC cell line with VHL mutation)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they remain in the exponential growth phase throughout the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 2-3 times the IC50 value). Include a vehicle control (e.g., DMSO at the same final concentration).
-
Time Points: At various time points post-treatment (e.g., 6, 12, 24, 48, 72 hours), harvest the cells.
-
RNA Extraction: Isolate total RNA from the cells at each time point using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of HIF-2α target genes (e.g., VEGFA, GLUT1, CCND1). Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression for each time point compared to the vehicle control. The optimal treatment duration is the earliest time point at which maximum inhibition of the target gene expression is observed and sustained.
Visualizations
Caption: this compound Mechanism of Action
Caption: Workflow for Optimizing Treatment Duration
References
- 1. urotoday.com [urotoday.com]
- 2. Facebook [cancer.gov]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetedonc.com [targetedonc.com]
- 6. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. urotoday.com [urotoday.com]
Technical Support Center: Investigating In Vitro Resistance to NVP-BEZ235
Disclaimer: Information regarding the specific compound "NVP-DFF332" is not publicly available. This guide will use the well-characterized dual PI3K/mTOR inhibitor, NVP-BEZ235 , as a representative example to discuss potential mechanisms of resistance and troubleshooting strategies for in vitro studies. The principles and methodologies described here are broadly applicable to the study of resistance to other kinase inhibitors.
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential mechanisms of resistance to NVP-BEZ235 in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line is showing reduced sensitivity to NVP-BEZ235 over time. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to NVP-BEZ235 can arise from several molecular mechanisms. The most common are:
-
Target-based alterations: Mutations in the kinase domains of PI3K or mTOR can prevent the drug from binding effectively.
-
Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the PI3K/mTOR pathway. A common example is the activation of the MAPK/ERK pathway.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Upregulation of the target pathway: Cells may compensate for the inhibition by increasing the expression or activity of components of the PI3K/mTOR pathway.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to confirm the shift in the IC50 value compared to the parental cell line.
-
Sequence the Target: Isolate genomic DNA or RNA from resistant cells and sequence the kinase domains of PI3K catalytic subunits (e.g., PIK3CA) and mTOR to identify potential mutations.
-
Assess Bypass Pathways: Use immunoblotting to check the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-ERK, p-MEK).
-
Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) with and without a known inhibitor (e.g., verapamil) to assess efflux pump activity via flow cytometry.
Q2: I am trying to generate an NVP-BEZ235-resistant cell line, but the cells are not surviving the selection process. What can I do?
A2: Generating a resistant cell line requires a careful balance between inducing resistance and maintaining cell viability.
Troubleshooting Steps:
-
Start with a Lower Concentration: Begin the selection process with a concentration of NVP-BEZ235 at or slightly above the IC50 for the parental cell line.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the drug concentration in a stepwise manner. This allows for the selection of resistant clones without causing widespread cell death.
-
Monitor Cell Health: Regularly monitor the morphology and growth rate of the cells. If significant cell death is observed, reduce the drug concentration to the previous tolerated level for a few passages.
-
Use a Pulsing Strategy: Instead of continuous exposure, try a "pulse-chase" approach where the cells are treated with a higher concentration of the drug for a short period (e.g., 24-48 hours), followed by a recovery period in drug-free media.
Q3: I have identified a potential resistance mechanism. How do I validate it?
A3: Validating a potential resistance mechanism involves demonstrating a causal link between the molecular alteration and the resistant phenotype.
Validation Strategies:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to silence the expression of a gene suspected of conferring resistance (e.g., a bypass pathway component or a drug transporter) in the resistant cell line. A successful knockdown should re-sensitize the cells to NVP-BEZ235.
-
Overexpression in Parental Cells: Conversely, overexpress the candidate resistance gene in the parental (sensitive) cell line. If the gene confers resistance, the modified parental cells should exhibit a higher IC50 for NVP-BEZ235.
-
Use of Small Molecule Inhibitors: If a bypass pathway is suspected, treat the resistant cells with a combination of NVP-BEZ235 and an inhibitor of the bypass pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway). Synergistic effects would support this mechanism.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during an in vitro resistance study of NVP-BEZ235.
| Cell Line | IC50 (nM) of NVP-BEZ235 | Fold Resistance | p-ERK (Relative to Parental) | P-gp Expression (Relative to Parental) | PIK3CA Mutation |
| Parental | 50 | 1 | 1.0 | 1.0 | None |
| Resistant Clone 1 | 500 | 10 | 1.2 | 1.5 | E545K |
| Resistant Clone 2 | 1200 | 24 | 8.5 | 1.1 | None |
| Resistant Clone 3 | 800 | 16 | 1.0 | 9.8 | None |
Experimental Protocols
Generation of NVP-BEZ235-Resistant Cell Lines
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate growth medium.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing NVP-BEZ235 at a concentration equal to the IC50 of the parental line.
-
Monitoring and Media Changes: Monitor the cells for growth and change the medium with fresh drug-containing medium every 3-4 days. Initially, a significant amount of cell death is expected.
-
Passaging: Once the surviving cells reach 70-80% confluency, passage them and re-plate in the presence of the same drug concentration.
-
Dose Escalation: After the cells have adapted and show a stable proliferation rate (typically after 2-3 passages), increase the concentration of NVP-BEZ235 by 1.5 to 2-fold.
-
Repeat: Repeat steps 3-5 until the desired level of resistance is achieved (e.g., >10-fold increase in IC50).
-
Characterization: Periodically freeze down vials of cells at different resistance levels and characterize the resistant phenotype by determining the IC50.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of NVP-BEZ235 (typically 8-10 concentrations) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Immunoblotting
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, P-gp, and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PI3K/mTOR signaling pathway and the inhibitory action of NVP-BEZ235.
Caption: Potential mechanisms of acquired resistance to NVP-BEZ235.
Caption: Workflow for generating and characterizing NVP-BEZ235 resistant cell lines.
Addressing NVP-DFF332-induced cytotoxicity in non-cancerous cells
Welcome to the technical support center for NVP-DFF332. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential cytotoxicity issues that may be encountered during in vitro experiments with this compound in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, orally administered small molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).[1][2] It functions by binding to HIF-2α and preventing its heterodimerization with HIF-1β (also known as ARNT), a necessary step for its transcriptional activity.[3] This inhibition leads to a downstream reduction in the expression of HIF-2α target genes, many of which are involved in cell growth, proliferation, and angiogenesis.[3]
Q2: Is cytotoxicity an expected outcome when using this compound on non-cancerous cells?
A2: While specific data on the cytotoxic effects of this compound on various non-cancerous cell lines are limited in published literature, cytotoxicity is not the primary expected outcome. The main adverse effects observed in clinical trials with this compound and other HIF-2α inhibitors are generally considered "on-target" effects stemming from the inhibition of HIF-2α's normal physiological functions.[4][5][6][7] For instance, since HIF-2α is a key regulator of erythropoietin production, anemia is a common, predictable side effect.[2][6][8]
However, unexpected cytotoxicity in your specific cell model should be investigated to distinguish between potent on-target effects, off-target effects, or experimental artifacts.
Q3: What are the known physiological roles of HIF-2α that might explain on-target effects in my non-cancerous cells?
A3: HIF-2α is a critical transcription factor for normal physiological processes, particularly in response to low oxygen levels (hypoxia).[1][9] Its expression and function are prominent in specific cell types. If your non-cancerous cell line originates from tissues where HIF-2α is active, you may observe on-target physiological effects rather than overt cytotoxicity. Key roles include:
-
Erythropoiesis: HIF-2α is a primary regulator of erythropoietin (EPO) production in renal interstitial fibroblasts.[2][8]
-
Angiogenesis and Vascular Development: It plays a significant role in the formation and maturation of blood vessels by regulating genes like VEGF.[1][3]
-
Catecholamine Synthesis: During embryonic development, HIF-2α is important for catecholamine synthesis.[1]
-
Pulmonary Development and Ventilatory Control: It is involved in the function of the carotid body, which mediates ventilatory acclimatization to hypoxia.[2][8]
Therefore, if you are working with cell types such as endothelial cells, fibroblasts, or cells involved in oxygen sensing, inhibition by this compound could lead to measurable changes in cell function that should not be mistaken for non-specific cytotoxicity.
Q4: What does the clinical and preclinical safety data for this compound suggest about its toxicity?
A4: In preclinical models of clear-cell renal cell carcinoma (ccRCC), this compound was reported to be well-tolerated.[10][11] In a Phase I clinical trial involving patients with advanced ccRCC, this compound demonstrated a favorable safety profile.[9][12][13] Most adverse events were low-grade (Grade 1-2).[11] Notably, unlike the related HIF-2α inhibitor belzutifan, no hypoxia was observed in the this compound trial, suggesting a potentially distinct safety profile.[7][14]
Troubleshooting Guide for Unexpected Cytotoxicity
If you observe a higher-than-expected level of cell death in your non-cancerous cell line, this guide provides a systematic approach to troubleshooting.
Issue 1: Significant cell death is observed at my initial screening concentration.
-
Possible Cause: The concentration of this compound may be too high, or the solvent used for dilution may be causing toxicity.
-
Solution:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your intended biological effect and the 50% cytotoxic concentration (CC50).
-
Run a Vehicle Control: Always include a control group treated with the highest concentration of the vehicle (e.g., DMSO) used in your experiment. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[15][16]
-
Verify Compound Integrity: Ensure your stock of this compound has not degraded. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Issue 2: My non-cancerous cell line is much more sensitive to this compound than expected.
-
Possible Cause: This could be due to a potent "on-target" effect in a cell line highly dependent on the HIF-2α pathway, or an "off-target" effect unique to that cell line.
-
Solution:
-
Assess Target Expression: Use methods like Western Blot or qPCR to confirm the expression level of HIF-2α in your cell line. High expression could correlate with increased sensitivity to inhibition.
-
Rescue Experiment (On-Target Effect): If possible, design an experiment to see if the cytotoxic effect can be rescued by activating a downstream component of the HIF-2α pathway. This is often complex but can provide strong evidence for on-target activity.
-
Test in a Different Cell Line: Compare the cytotoxic effects in your sensitive cell line with a cell line known to have low or no HIF-2α expression. A lack of cytotoxicity in the low-expressing line would point towards an on-target or specific off-target effect.
-
Consider Off-Target Profiling: For advanced troubleshooting, profiling the compound against a panel of kinases or other common off-targets can help identify unintended interactions.[17]
-
Issue 3: Results are inconsistent between experiments.
-
Possible Cause: Inconsistent results can stem from issues with compound stability, cell culture conditions, or assay methodology.
-
Solution:
-
Check Compound Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Standardize Cell Culture: Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Check for contamination, particularly from mycoplasma.[17]
-
Optimize Assay Protocol: For colorimetric assays like MTT, ensure formazan crystals are fully dissolved and that you are reading absorbance at the correct wavelength. High cell density can sometimes lead to high background signals.[18][19]
-
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from this compound Phase I Clinical Trial [7][11]
| Adverse Event | Any Grade (Frequency) | Grade ≥3 (Frequency) |
| Anemia | 12.5% | Not Reported (No Grade 4) |
| Fatigue | 12.5% | Not Reported (No Grade 4) |
| Hypercholesterolemia | Common, < Grade 3 | Not Reported |
| Dyspnea | Two Patients Reported | Not Reported |
| Hypertension | One Patient Reported | One Patient (Serious AE) |
| Hypoxia | 0% | 0% |
Table 2: Comparison of Common Adverse Events for Select HIF-2α Inhibitors
| Adverse Event | This compound[7] | Belzutifan[4][20] | PT2385[21] |
| Anemia | Yes (12.5% TRAE) | Yes (Most Common) | Yes (45%) |
| Fatigue | Yes (12.5% TRAE) | Yes (Common) | Yes (37%) |
| Hypoxia | No | Yes (~15% Grade 3/4) | Not Reported as Common |
| Hypertension | Yes (One Patient) | Not Reported as Common | Not Reported as Common |
| Peripheral Edema | Not Reported as Common | Not Reported as Common | Yes (39%) |
Experimental Protocols
Below are generalized protocols for standard in vitro cytotoxicity assays. Researchers should optimize cell seeding density and incubation times for their specific cell lines.
Protocol 1: MTT Assay (Assessment of Metabolic Activity)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible.[13][18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[18] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Release Assay (Assessment of Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[23]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.[23]
-
Supernatant Collection: After incubation, carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture from a commercially available kit to each supernatant sample according to the manufacturer's instructions.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining (Assessment of Apoptosis)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in a commercial apoptosis detection kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Mandatory Visualizations
Caption: HIF-2α signaling pathway in normoxia vs. hypoxia and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity observed with this compound.
Caption: Conceptual diagram illustrating the difference between on-target and off-target effects.
References
- 1. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factors in Physiology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of hypoxia-inducible factor-2 alpha in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor 2α: at the interface between oxygen sensing systems in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. targetedonc.com [targetedonc.com]
- 11. urotoday.com [urotoday.com]
- 12. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. onclive.com [onclive.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NVP-DFF332 batch-to-batch variability and quality control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using NVP-DFF332, a selective inhibitor of Hypoxia-Inducible Factor 2-alpha (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, orally available small molecule inhibitor of the Hypoxia-Inducible Factor 2-alpha (HIF-2α) transcription factor.[1][2] Under hypoxic conditions or in cells with a mutated von Hippel-Lindau (VHL) tumor suppressor gene, HIF-2α protein accumulates and translocates to the nucleus. There, it forms a heterodimer with HIF-1β (also known as ARNT), and this complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their transcription. These target genes are involved in critical processes for tumor progression, including angiogenesis, cell proliferation, and metabolism. This compound allosterically binds to a pocket within the HIF-2α PAS-B domain, preventing its heterodimerization with HIF-1β.[3][4] This blockade of the HIF-2α/HIF-1β complex formation inhibits the transcription of downstream target genes, ultimately leading to an anti-tumor response.[5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[6] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[7][8] Before use, it is recommended to centrifuge the vial to ensure all the powder is at the bottom.[6][8]
Q3: How should I prepare stock and working solutions of this compound?
It is advisable to first prepare a high-concentration stock solution, for example, 10 mM in DMSO.[9] When preparing working solutions for cell-based assays, the DMSO stock should be serially diluted in DMSO before the final dilution into the aqueous culture medium to prevent precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[8][9] Always include a vehicle control (e.g., medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of HIF-2α Target Gene Expression
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Degradation | Verify the integrity of your this compound stock. Consider purchasing a new batch or validating the compound's identity and purity using analytical methods like HPLC or mass spectrometry.[9] |
| Improper Compound Handling | Ensure proper storage and handling of both the solid compound and stock solutions to prevent degradation from light, moisture, or repeated freeze-thaw cycles.[9] |
| Suboptimal Assay Conditions | Optimize the concentration of this compound and the treatment duration for your specific cell line and experimental setup. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Cell Line Specific Effects | The cellular context can influence the response to HIF-2α inhibition. Confirm that your cell line expresses functional HIF-2α and that the pathway is active under your experimental conditions (e.g., hypoxia or VHL-null status). |
| Precipitation of the Compound | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or optimizing the dilution method from the DMSO stock. |
Issue 2: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells in cell-based assays can obscure the true effect of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells. Variations in initial cell numbers can lead to significant differences at the end of the assay.[11] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For small volumes, use reverse pipetting techniques, especially with viscous solutions. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the tolerance level of your cell line (typically <0.5%).[8][9] |
| Contamination | Regularly test your cell cultures for mycoplasma and other contaminants, as these can significantly impact cell health and experimental results.[12] |
Quality Control Parameters for this compound
While specific batch-to-batch variability data for this compound is not publicly available, a reputable supplier should provide a Certificate of Analysis (CoA) with the following quality control parameters. The table below presents hypothetical but realistic data for two different batches of this compound for illustrative purposes.
| Parameter | Method | Batch A Specification | Batch B Specification |
| Identity | ¹H-NMR, LC-MS | Conforms to structure | Conforms to structure |
| Purity | HPLC | ≥99.0% | ≥99.5% |
| Appearance | Visual | White to off-white solid | White to off-white solid |
| Solubility | Visual | Soluble in DMSO at 10 mg/mL | Soluble in DMSO at 10 mg/mL |
| Biological Activity (IC50) | HIF2α SPA Assay | 5 - 15 nM | 8 nM |
| Biological Activity (IC50) | HIF2α HRE RGA | 200 - 300 nM | 250 nM |
Experimental Protocols
Protocol 1: Quality Control - Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan)
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: In Vitro Activity - HIF-2α Target Gene Expression Assay (qPCR)
This protocol describes how to assess the inhibitory activity of this compound by measuring the mRNA levels of a HIF-2α target gene, such as VEGFA.
Materials:
-
VHL-deficient renal carcinoma cell line (e.g., 786-O)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for VEGFA and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed 786-O cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be constant across all treatments and the vehicle control. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for VEGFA and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of VEGFA normalized to the housekeeping gene using the ΔΔCt method. Plot the relative expression against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits HIF-2α signaling by preventing heterodimerization.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Logical workflow for quality control of a new batch of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. arcusbio.com [arcusbio.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
Overcoming poor oral bioavailability of NVP-DFF332 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the HIF-2α inhibitor, NVP-DFF332. The focus is on addressing potential challenges related to its oral bioavailability in animal studies, drawing from established principles of drug delivery and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a consideration?
A1: this compound is a selective, orally administered small molecule inhibitor of the hypoxia-inducible factor (HIF)-2α, a key transcription factor implicated in the progression of certain cancers like clear-cell renal cell carcinoma (ccRCC)[1][2][3][4]. As an oral therapeutic, its efficacy is dependent on sufficient absorption from the gastrointestinal (GI) tract to reach systemic circulation and exert its pharmacological effect. While clinical trials have demonstrated its activity in humans when administered orally[3][4][5][6], preclinical animal studies are crucial for optimizing dosage forms and understanding the factors that may influence its absorption. Challenges in oral bioavailability can arise from a drug's inherent physicochemical properties, such as low solubility or permeability, as well as physiological barriers in the GI tract[7][8][9].
Q2: Are there any known issues with the oral bioavailability of this compound in animal models?
A2: Publicly available literature from the clinical development of this compound does not specifically detail major challenges with its oral bioavailability in animal models. Phase I clinical trial data indicate that this compound is orally absorbed in humans, with a median time to maximum plasma concentration (Tmax) of approximately 1-2 hours[5][6]. Preclinical studies in xenograft models also showed its dose-dependent antitumor efficacy upon oral administration, suggesting adequate exposure was achieved[3][4][6]. However, optimizing oral formulations for preclinical studies is a common challenge, and researchers may encounter variability in exposure depending on the animal species, vehicle, and other experimental conditions. One report mentioned the development of this compound involved optimizing highly lipophilic hits, which can sometimes be associated with solubility-limited absorption[1].
Q3: What are the general factors that can lead to poor oral bioavailability of a drug candidate like this compound?
A3: Poor oral bioavailability is typically a result of one or more of the following factors:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the GI fluids to be absorbed. Many modern drug candidates, particularly in oncology, are lipophilic and have low aqueous solubility[7].
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular size, charge, or other physicochemical properties[8][10].
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation[11].
-
Efflux by Transporters: The drug may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) located on the surface of intestinal cells[9].
-
Chemical or Enzymatic Instability: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes in the intestine[8].
Troubleshooting Guide: Poor Oral Bioavailability of this compound in Animal Studies
This guide provides a structured approach to identifying and addressing potential causes of low or variable oral exposure of this compound in your animal experiments.
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility / Dissolution | 1. Vehicle Optimization: Test a panel of formulation vehicles to improve solubility. Start with simple aqueous vehicles (e.g., 0.5% methylcellulose) and progress to more complex systems if needed (e.g., solutions with co-solvents like PEG-400, or lipid-based formulations).2. Particle Size Reduction: If using a suspension, consider micronization or nanomilling of the drug powder to increase the surface area for dissolution.3. Amorphous Solid Dispersions: For persistent solubility issues, consider formulating this compound as an amorphous solid dispersion with a suitable polymer. |
| Low Permeability | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intrinsic permeability of this compound and determine if it is a substrate for efflux transporters.2. Formulation with Permeation Enhancers: If permeability is confirmed to be low, consider formulating with GRAS (Generally Recognized as Safe) permeation enhancers. This should be done with caution as it can affect intestinal integrity. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the animal species being used.2. Co-administration with Metabolic Inhibitors: In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. This is not a long-term formulation strategy but a diagnostic tool. |
Problem 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Steps |
| Food Effects | 1. Fasting vs. Fed State: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption. The presence of food can alter gastric emptying time and GI fluid composition[8].2. Standardize Feeding Protocol: Ensure a consistent feeding schedule for all animals in the study relative to the time of drug administration. |
| Inconsistent Formulation | 1. Homogeneity of Suspension: If using a suspension, ensure it is uniformly mixed before each dose is drawn. Use a vehicle that maintains good suspension properties.2. Stability of Formulation: Confirm the stability of this compound in the chosen vehicle over the duration of the study. |
| Gastrointestinal pH | The solubility of this compound may be pH-dependent. Variations in gastric or intestinal pH between animals could contribute to variability. While difficult to control, using a formulation that ensures dissolution across a range of pH values can help mitigate this. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Different Oral Formulations in Rats (Example Data)
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| 0.5% Methylcellulose in Water | 10 | 150 ± 35 | 4.0 | 1200 ± 250 | 15 |
| 20% PEG-400 in Water | 10 | 450 ± 90 | 2.0 | 3600 ± 500 | 45 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 980 ± 150 | 1.5 | 8200 ± 980 | 92 |
Note: This table contains example data for illustrative purposes and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration in Rodents
Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of the lipophilic compound this compound.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath
Procedure:
-
Component Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: a. Weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial based on a pre-determined ratio (e.g., 30:40:30 w/w). b. Place the vial on a magnetic stirrer and mix the components until a clear, homogenous solution is formed. Gentle heating (e.g., 40°C in a water bath) may be used to facilitate mixing. c. Add the calculated amount of this compound powder to the excipient mixture to achieve the desired final concentration (e.g., 10 mg/mL). d. Continue stirring until the drug is completely dissolved. The final formulation should be a clear, yellowish, oily liquid.
-
Characterization: a. Emulsification Study: Add a small amount of the SEDDS formulation to water under gentle agitation and observe the formation of a nano- or microemulsion. b. Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering.
-
Administration: The prepared SEDDS formulation can be administered to animals via oral gavage at the desired dose.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits HIF-2α, preventing its dimerization and downstream gene transcription.
Experimental Workflow for Troubleshooting Poor Oral Bioavailability
Caption: A logical workflow for diagnosing and addressing poor oral bioavailability in animal studies.
References
- 1. drughunter.com [drughunter.com]
- 2. Facebook [cancer.gov]
- 3. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Interpreting Unexpected Results from NVP-DFF332 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIF-2α inhibitor, NVP-DFF332. The information is designed to help interpret unexpected experimental outcomes and provide guidance on refining experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally bioavailable small molecule that acts as an allosteric inhibitor of the hypoxia-inducible factor-2 alpha (HIF-2α) transcription factor.[1][2][3] It functions by binding to a pocket within the PAS-B domain of the HIF-2α protein, which prevents its heterodimerization with HIF-1β (also known as ARNT).[1] This disruption of the HIF-2α/HIF-1β complex formation blocks the transcription of HIF-2α target genes that are involved in tumor growth, proliferation, and angiogenesis.[3][4]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: this compound has primarily been investigated in clear cell renal cell carcinoma (ccRCC).[2][5][6] Preclinical models of ccRCC demonstrated that this compound exhibits dose-dependent antitumor activity.[2][5][6] A phase 1 clinical trial (NCT04895748) in patients with advanced ccRCC showed that the monotherapy was safe and well-tolerated, with some patients experiencing partial responses or stable disease.[4][5]
Q3: What are the known on-target effects of HIF-2α inhibition that I should expect?
A3: Inhibition of HIF-2α is expected to downregulate the expression of its target genes, which include those involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and cell cycle regulation. A measurable on-target effect observed in clinical trials with DFF332 was a dose-dependent reduction in plasma erythropoietin (EPO) levels.[5]
Q4: Was the clinical development of this compound halted due to safety concerns?
A4: No, the enrollment in the phase 1 clinical trial for this compound was halted for "business reasons" and not due to safety concerns.[5] The drug was reported to have a favorable safety profile with no dose-limiting toxicities observed at the tested doses.[4][5]
Troubleshooting Guides
Unexpected Result 1: Increased HIF-1α Protein Levels After this compound Treatment
You've treated your cancer cells with this compound and, contrary to expectations, you observe an increase in HIF-1α protein levels in your Western blot analysis.
Possible Cause:
This is a documented, though not fully understood, phenomenon. Preclinical and clinical observations with this compound and other HIF-2α inhibitors have shown a trend towards increased HIF-1α expression upon HIF-2α inhibition.[5] The exact mechanism is still under investigation, but it may be related to a compensatory feedback loop between the HIF-1α and HIF-2α signaling pathways.[7] In some cellular contexts, HIF-1α and HIF-2α can have opposing effects on gene expression and cell cycle progression, and the inhibition of one may lead to the upregulation of the other.[8][9]
Troubleshooting Steps:
-
Confirm the Specificity of Your Antibodies: Ensure that your HIF-1α and HIF-2α antibodies are specific and not cross-reacting. Run appropriate controls, including single-knockout or knockdown cell lines if available.
-
Titrate this compound Concentration: Perform a dose-response experiment to see if the increase in HIF-1α is dependent on the concentration of this compound.
-
Assess Downstream Target Genes: Analyze the expression of known HIF-1α and HIF-2α specific target genes using qPCR or Western blotting. This will help determine if the observed increase in HIF-1α protein is leading to increased transcriptional activity of its target genes.
-
Evaluate Cell Proliferation: Concurrent with your molecular analyses, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the increase in HIF-1α is impacting the overall anti-proliferative effect of this compound.
Logical Workflow for Investigating Increased HIF-1α
Caption: Troubleshooting workflow for increased HIF-1α.
Unexpected Result 2: Lack of Significant Anti-proliferative Effect in a VHL-mutant Cell Line
You are testing this compound in a von Hippel-Lindau (VHL)-mutant cancer cell line, which should have constitutively active HIF-2α, but you do not observe a significant decrease in cell viability.
Possible Causes:
-
Cell Line-Specific Resistance: Not all VHL-mutant cell lines are equally dependent on HIF-2α for survival and proliferation. Some cell lines may have developed alternative survival pathways that are independent of HIF-2α signaling.
-
Dominant Role of HIF-1α: In some cellular contexts, HIF-1α, rather than HIF-2α, may be the primary driver of the oncogenic phenotype, even in the presence of VHL mutations.
-
Suboptimal Drug Concentration or Exposure Time: The concentration of this compound or the duration of the treatment may not be sufficient to induce a significant anti-proliferative response.
Troubleshooting Steps:
-
Confirm HIF-2α Expression and Activity: Perform a baseline Western blot to confirm high levels of HIF-2α protein in your VHL-mutant cell line. You can also assess the expression of known HIF-2α target genes (e.g., VEGFA, CCND1) to confirm its transcriptional activity.
-
Expand Dose-Response and Time-Course: Conduct a broader dose-response study with this compound, including higher concentrations and longer incubation times (e.g., 24, 48, and 72 hours).
-
Investigate the Role of HIF-1α: Use siRNA to knockdown HIF-1α in your VHL-mutant cell line and see if this affects cell viability, either alone or in combination with this compound. This can help to elucidate the relative contributions of HIF-1α and HIF-2α to cell survival.
-
Test in a Different VHL-mutant Cell Line: Compare the effects of this compound in your cell line of interest with another VHL-mutant cell line known to be sensitive to HIF-2α inhibition.
Experimental Workflow for Investigating Lack of Efficacy
Caption: Workflow for troubleshooting lack of efficacy.
Data Summary
Table 1: this compound Clinical Trial (Phase 1) Efficacy in ccRCC
| Parameter | Value | Reference |
| Disease Control Rate | 52.5% | [5] |
| Partial Response | 5.0% (2 patients) | [4][5] |
| Stable Disease | 47.5% (19 patients) | [4][5] |
Table 2: this compound Clinical Trial (Phase 1) Safety Profile in ccRCC
| Adverse Event (Any Grade) | Percentage of Patients | Reference |
| Fatigue | 37.5% | [5] |
| Anemia | 32.5% | [5] |
| Treatment-Related Adverse Events (Any Grade) | 62.5% | [2] |
| Treatment-Related Anemia | 13% | [2] |
| Treatment-Related Hypertension (Serious) | 1 patient | [2] |
Experimental Protocols
Western Blotting for HIF-1α and HIF-2α
This protocol is adapted from standard procedures and is suitable for detecting HIF-α subunits in cell lysates.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (7.5% or gradient)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-HIF-1α (e.g., Novus Biologicals, NB100-105)
-
Rabbit anti-HIF-2α (e.g., Novus Biologicals, NB100-122)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the desired time. To induce HIF-α expression, cells can be cultured under hypoxic conditions (1-5% O₂) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) or deferoxamine (DFO).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize bands using a chemiluminescence imaging system.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like this compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[10]
Signaling Pathway Diagrams
HIF-2α Signaling Pathway and Inhibition by this compound
Caption: HIF-2α signaling and this compound inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Opposite effects of HIF-1α and HIF-2α on the regulation of IL-8 expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF1α and HIF2α: sibling rivalry in hypoxic tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to NVP-DFF332 and Belzutifan in ccRCC Models
For researchers, scientists, and drug development professionals navigating the landscape of novel therapeutics for clear cell renal cell carcinoma (ccRCC), this guide offers an objective comparison of two prominent HIF-2α inhibitors: NVP-DFF332 and Belzutifan (MK-6482). This analysis is based on publicly available preclinical data, providing a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental frameworks used for their evaluation.
The von Hippel-Lindau (VHL) tumor suppressor gene is inactivated in the majority of ccRCC cases, leading to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α) subunits. HIF-2α, in particular, has been identified as a key oncogenic driver in ccRCC, making it a prime therapeutic target. Both this compound and Belzutifan are small molecule inhibitors that selectively target HIF-2α, albeit with distinct preclinical profiles.
Mechanism of Action: Disrupting the HIF-2α Transcriptional Machinery
Both this compound and Belzutifan function as allosteric inhibitors of HIF-2α. They bind to a pocket within the PAS-B domain of the HIF-2α protein. This binding event prevents the heterodimerization of HIF-2α with its partner protein, the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is a prerequisite for its binding to hypoxia-response elements (HREs) in the DNA and subsequent transcription of target genes that promote tumor growth, proliferation, and angiogenesis. By disrupting this protein-protein interaction, both drugs effectively block the transcriptional activity of HIF-2α.[1][2]
References
A Head-to-Head In Vitro Comparison of NVP-DFF332 and PT2385: Potency, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent small molecule inhibitors of Hypoxia-Inducible Factor-2α (HIF-2α), NVP-DFF332 and PT2385. Both compounds have been investigated as potential therapeutics in oncology, particularly in clear cell renal cell carcinoma (ccRCC), where HIF-2α is a key oncogenic driver. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Mechanism of Action
Both this compound and PT2385 are selective inhibitors of HIF-2α.[1][2] They function by allosterically binding to a pocket within the PAS-B domain of the HIF-2α protein. This binding event disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[3][4] The formation of the HIF-2α/ARNT complex is a prerequisite for its transcriptional activity. By preventing this dimerization, both inhibitors effectively block the transcription of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis, such as vascular endothelial growth factor (VEGF).[3][5] Preclinical data for PT2385 confirms its high selectivity for the HIF-2α/ARNT heterodimer with no effect on the HIF-1α/ARNT complex.[3][4]
Data Presentation: In Vitro Potency
The following table summarizes the available in vitro potency data for this compound and PT2385. It is important to note that the data is derived from different types of assays, which may contribute to variations in the observed IC50/EC50 values. A direct comparison is most accurate when data is generated from the same assay under identical conditions.
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| This compound | HIF-2α Scintillation Proximity Assay (SPA) | IC50 | 9 | [3] |
| HIF-2α iScript Assay | IC50 | 37 | [3] | |
| HIF-2α HRE Reporter Gene Assay (RGA) | IC50 | 246 | [3] | |
| PT2385 | Luciferase Reporter Assay | EC50 | 27 | [6] |
| Luciferase Reporter Assay | IC50 | 42 | [7] | |
| Binding Assay (to HIF-2α PAS-B domain) | Kd | ~167 | [7] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound and PT2385 are often proprietary. However, the following are representative protocols for the key in vitro assays mentioned, based on publicly available information and general laboratory methods.
HIF-2α Hypoxia Response Element (HRE) Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of HIF-2α.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE), the DNA sequence to which the HIF-2α/ARNT complex binds. In cells where HIF-2α is active, it drives the expression of the luciferase enzyme. Inhibition of HIF-2α activity leads to a decrease in luciferase expression, which can be quantified by measuring light output after the addition of a substrate.
Representative Protocol:
-
Cell Culture: 786-O cells, a human renal cell carcinoma line with a VHL mutation leading to constitutive HIF-2α activation, are cultured in appropriate media.
-
Transfection: The cells are stably transfected with a luciferase reporter plasmid containing an HRE-driven promoter.
-
Compound Treatment: The transfected cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., this compound or PT2385) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 18-24 hours) to allow for compound activity and effects on gene expression.
-
Lysis and Luciferase Assay: A luciferase assay reagent (containing cell lysis buffer and luciferase substrate) is added to each well.
-
Data Acquisition: The luminescence signal, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in the luciferase signal, is calculated from the dose-response curve.
HIF-2α Scintillation Proximity Assay (SPA)
This biochemical assay measures the ability of a compound to disrupt the interaction between HIF-2α and a binding partner, typically ARNT.
Principle: One of the binding partners (e.g., the HIF-2α PAS-B domain) is immobilized on scintillant-containing beads. The other binding partner (e.g., ARNT) is labeled with a radioisotope. When the radiolabeled partner binds to the bead-immobilized partner, the radioisotope is brought into close proximity to the scintillant, causing the bead to emit light. A test compound that disrupts this interaction will reduce the amount of radiolabeled partner bound to the beads, resulting in a decrease in the light signal.
Representative Protocol:
-
Bead Preparation: Streptavidin-coated SPA beads are incubated with a biotinylated HIF-2α PAS-B domain protein to immobilize it on the beads.
-
Reaction Mixture: The HIF-2α-coated beads are mixed with a radiolabeled ARNT protein (e.g., [3H]-ARNT) and a serial dilution of the test compound in a microplate.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The light emitted from the SPA beads is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the decrease in scintillation signal against the compound concentration.
Vascular Endothelial Growth Factor (VEGF) ELISA
This assay quantifies the amount of VEGF, a key downstream target of HIF-2α, secreted by cells.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for VEGF is coated onto the wells of a microplate. Cell culture supernatant containing secreted VEGF is added to the wells, and the VEGF is captured by the antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added and binds to the captured VEGF. Finally, a substrate for the enzyme is added, which is converted into a colored product. The intensity of the color is proportional to the amount of VEGF present.
Representative Protocol:
-
Cell Treatment: 786-O cells are treated with various concentrations of the HIF-2α inhibitor for a specified time.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA Procedure:
-
The collected supernatant is added to the VEGF antibody-coated plate.
-
After incubation and washing, the HRP-conjugated detection antibody is added.
-
Following another incubation and wash step, the substrate solution is added.
-
The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of VEGF, and the concentration of VEGF in the cell supernatants is determined.
Mandatory Visualizations
References
- 1. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
NVP-DFF332: A Comparative Analysis of its Specificity for HIF-2α
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Selectivity of NVP-DFF332 for HIF-2α over HIF-1α.
This guide provides a comparative overview of the hypoxia-inducible factor-2α (HIF-2α) inhibitor, this compound, focusing on its specificity over the closely related HIF-1α isoform. The information presented herein is intended to assist researchers in evaluating this compound for their studies by providing available quantitative data, outlining detailed experimental protocols for validation, and offering a comparison with other well-established HIF-2α inhibitors.
Performance Comparison
This compound (also known as DFF332 or HIF-2α-IN-8) is a potent and selective oral inhibitor of HIF-2α.[1][2] Its mechanism of action involves binding to the PAS-B pocket of the HIF-2α subunit, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption inhibits the transcriptional activity of the HIF-2 complex.[3]
For comparative purposes, this guide includes data on two other prominent HIF-2α inhibitors: PT2385 and belzutifan (MK-6482). Both are also known for their high selectivity for HIF-2α.[3][5][6] PT2385 is explicitly stated to be inactive against HIF-1α.[5] Belzutifan is an FDA-approved drug for the treatment of von Hippel-Lindau (VHL) disease-associated tumors, which are often driven by HIF-2α dysregulation.[7][8]
| Inhibitor | Target | Assay Type | IC50 / EC50 / Ki (nM) | Reference |
| This compound | HIF-2α | SPA | 9 | [9] |
| HIF-2α | iScript | 37 | [9] | |
| HIF-2α | HRE RGA | 246 | [9] | |
| HIF-1α | - | Data not available | - | |
| PT2385 | HIF-2α | Ki | <50 | [5] |
| HIF-2α | Luciferase Assay | 27 | [10] | |
| HIF-1α | - | Inactive | [5] | |
| Belzutifan | HIF-2α | - | Potent and selective | [7] |
| HIF-1α | - | Selective over HIF-1α | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental validation, the following diagrams are provided.
Caption: HIF-1α/2α pathway and this compound inhibition.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the specificity of this compound.
HIF-1α and HIF-2α Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of HIF-1 and HIF-2 by quantifying the expression of a reporter gene (luciferase) under the control of a hypoxia-response element (HRE).
a. Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T or a relevant cancer cell line like 786-O, which is VHL-deficient and constitutively expresses HIF-2α) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates at a density that will reach 70-80% confluency at the time of transfection.
-
For each well, co-transfect the cells with a plasmid containing a firefly luciferase gene downstream of a multimerized HRE (e.g., pGL4.42) and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
b. Compound Treatment and Hypoxia Induction:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or the comparator compounds (e.g., PT2385, belzutifan). Include a vehicle control (e.g., DMSO).
-
To assess HIF-1α inhibition, incubate the plates under hypoxic conditions (e.g., 1% O₂) for 16-24 hours. For HIF-2α inhibition in VHL-deficient cells, incubation can be under normoxic conditions.
c. Luciferase Activity Measurement:
-
After the incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Scintillation Proximity Assay (SPA) for HIF-2α/ARNT Dimerization
This biochemical assay directly measures the inhibitory effect of a compound on the protein-protein interaction between HIF-2α and ARNT.
a. Reagents and Preparation:
-
Recombinant, purified HIF-2α PAS-B domain and ARNT PAS-B domain proteins.
-
SPA beads (e.g., streptavidin-coated) and a radiolabeled ligand that binds to one of the protein partners.
-
Assay buffer (e.g., PBS with 0.1% BSA and 1 mM DTT).
b. Assay Procedure:
-
Couple biotinylated HIF-2α PAS-B to streptavidin-coated SPA beads.
-
In a microplate, incubate the HIF-2α-coupled beads with the radiolabeled ARNT PAS-B in the presence of varying concentrations of this compound.
-
When the radiolabeled ARNT binds to the HIF-2α on the bead, it comes into close proximity to the scintillant within the bead, generating a light signal that can be detected by a scintillation counter.
-
Inhibitors that disrupt the HIF-2α/ARNT interaction will reduce the signal.
c. Data Analysis:
-
Measure the scintillation counts for each concentration of the inhibitor.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
Western Blot Analysis of Endogenous HIF-α Protein Levels
This technique is used to assess the effect of the inhibitor on the levels of HIF-1α and HIF-2α proteins in whole-cell lysates.
a. Cell Culture and Treatment:
-
Culture cells as described for the luciferase assay.
-
Treat the cells with this compound at various concentrations for a specified period (e.g., 6-24 hours) under hypoxic conditions to induce HIF-1α and in VHL-deficient cells for HIF-2α.
b. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
c. Electrophoresis and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HIF-1α and HIF-2α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α and HIF-2α band intensities to the loading control.
-
Compare the levels of each protein in the treated samples to the untreated control to determine the inhibitory effect of this compound.
By employing these methodologies, researchers can independently validate the specificity of this compound for HIF-2α and compare its performance against other inhibitors in the field, thereby making informed decisions for their research and drug development programs.
References
- 1. drughunter.com [drughunter.com]
- 2. urologytimes.com [urologytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PT-2385, hypoxia inducible factor (CAS 1672665-49-4) | Abcam [abcam.com]
- 7. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Approves Belzutifan for von Hippel-Lindau–Associated Cancers - Oncology Data Advisor [oncdata.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
NVP-DFF332: A Comparative Analysis of Cross-reactivity with PAS Domain-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
NVP-DFF332 is a potent and selective oral inhibitor of the Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor implicated in the development and progression of clear cell renal cell carcinoma (ccRCC) and other malignancies.[1][2] As a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors, HIF-2α's activity is dependent on its dimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another PAS domain-containing protein. The therapeutic efficacy of this compound stems from its ability to bind to the PAS-B domain of HIF-2α, thereby disrupting the HIF-2α/ARNT heterodimerization and subsequent transcriptional activation of target genes involved in tumorigenesis.[3] Given the structural similarities within the PAS domain family, understanding the cross-reactivity of this compound with other PAS-containing proteins is crucial for a comprehensive assessment of its selectivity and potential off-target effects.
This guide provides a comparative analysis of the available data on the cross-reactivity of this compound with other PAS domain-containing proteins, presenting quantitative data where available and outlining the experimental methodologies used to assess its selectivity.
Potency against the Primary Target: HIF-2α
This compound demonstrates potent inhibition of HIF-2α activity across various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for HIF-2α.
| Assay Type | IC50 (nM) |
| Scintillation Proximity Assay (SPA) | 9 |
| iScript Assay | 37 |
| HRE Reporter Gene Assay (RGA) | 246 |
Data from MedChemExpress, a commercial supplier.
Cross-reactivity with Other PAS Domain-Containing Proteins
A key preclinical study, presented as a conference abstract, describes DFF332 as a "novel potent and selective HIF2α transcription factor inhibitor."[4] Furthermore, clinical trial data for this compound in patients with advanced clear-cell renal cell carcinoma revealed a trend towards decreased HIF-2α expression and an increase in HIF-1α expression upon treatment. This observation suggests a selective inhibition of HIF-2α, which may lead to a compensatory upregulation of HIF-1α.
A comprehensive understanding of the cross-reactivity profile would require experimental data from binding or functional assays against other PAS domain-containing proteins such as:
-
HIF-1α: The most closely related homolog to HIF-2α.
-
HIF-3α: Another member of the HIF family.
-
ARNT (HIF-1β): The dimerization partner for all HIFα subunits.
-
Aryl Hydrocarbon Receptor (AHR): A PAS domain-containing protein involved in xenobiotic metabolism.
-
CLOCK and BMAL1: Core components of the circadian clock machinery.
-
Neuronal PAS domain proteins (NPAS1-4): Involved in neuronal development and function.
Without specific IC50 or Ki values from such a panel, a direct quantitative comparison of this compound's activity against these proteins remains to be fully elucidated.
Experimental Protocols
The assessment of a compound's selectivity, such as this compound, typically involves a tiered approach of biochemical and cell-based assays.
Biochemical Assays for Direct Binding and Inhibition
-
Scintillation Proximity Assay (SPA): This assay is used to measure the direct binding of a radiolabeled ligand to a target protein. In the context of this compound, a radiolabeled form of the compound would be incubated with purified HIF-2α protein. The proximity of the radiolabel to the scintillant-coated beads, to which the protein is attached, generates a signal. Unlabeled this compound would compete for binding, leading to a decrease in signal, from which the IC50 value can be determined.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay can be used to measure the disruption of protein-protein interactions. For example, purified HIF-2α and ARNT proteins, each labeled with a different fluorophore (a donor and an acceptor), are incubated together. When they dimerize, FRET occurs. This compound would disrupt this interaction, leading to a decrease in the FRET signal.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change that occurs upon binding of a ligand to a protein, providing information on the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.
Cell-Based Assays for Functional Inhibition
-
Reporter Gene Assays (RGA): Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing Hypoxia Response Elements (HREs). Upon activation by the HIF-2α/ARNT complex, the reporter gene is transcribed, and its product can be quantified. This compound would inhibit this process, leading to a decrease in the reporter signal. This assay can be adapted to assess the activity of other HIF isoforms by using specific cell lines or constructs.
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of endogenous HIF target genes (e.g., VEGFA, GLUT1) in cells treated with the inhibitor. A selective inhibitor of HIF-2α would be expected to decrease the expression of HIF-2α-specific target genes.
-
Western Blotting: This technique can be used to assess the protein levels of HIF-α subunits and their downstream targets in response to treatment with the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-2α signaling pathway and a typical experimental workflow for assessing the cross-reactivity of an inhibitor like this compound.
Caption: Simplified HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of action of this compound.
Caption: A generalized experimental workflow for determining the cross-reactivity of a small molecule inhibitor against a panel of related proteins.
Conclusion
This compound is a potent inhibitor of HIF-2α. While it is reported to be selective, comprehensive quantitative data on its cross-reactivity with a broad range of other PAS domain-containing proteins is not currently available in the public literature. The observed increase in HIF-1α expression in clinical settings suggests a high degree of selectivity for HIF-2α. A more complete understanding of its off-target profile would be beneficial for a thorough risk-benefit assessment in its continued development and potential application in various therapeutic contexts. Further publication of detailed preclinical pharmacology studies is awaited to provide a more definitive comparative analysis.
References
- 1. HIF2 ODD-luciferase reporter: the most sensitive assay for HIF prolyl hydroxylase inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 2. HIF hydroxylase inhibitors decrease cellular oxygen consumption depending on their selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the species cross-reactivity of an antibody using computational design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NVP-DFF332 in Belzutifan-Resistant Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of NVP-DFF332 and belzutifan, with a focus on the potential efficacy of this compound in the context of belzutifan resistance. This document summarizes available preclinical and clinical data, outlines detailed experimental protocols for comparative studies, and visualizes key biological pathways and experimental workflows.
Introduction to HIF-2α Inhibition and Resistance
The hypoxia-inducible factor-2α (HIF-2α) is a key oncogenic driver in clear cell renal cell carcinoma (ccRCC) and other malignancies.[1][2] Its inhibition has emerged as a promising therapeutic strategy. Belzutifan (Welireg®), a first-in-class HIF-2α inhibitor, has received FDA approval for the treatment of patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma.[3][4] However, as with many targeted therapies, resistance to belzutifan can develop.[5] One of the identified mechanisms of acquired resistance is the emergence of specific mutations in the HIF-2α protein, such as the G323E mutation, which can interfere with drug binding.[6][7][8]
This compound is a novel, orally bioavailable small molecule inhibitor of HIF-2α that has demonstrated anti-tumor efficacy in preclinical models of ccRCC and has undergone Phase I clinical evaluation.[1][9][10][11] Although the clinical development of NVP-DFF322 was discontinued for business reasons, its distinct chemical structure warrants investigation into its potential to overcome belzutifan resistance.[10] This guide provides a framework for evaluating the efficacy of this compound in belzutifan-resistant settings.
Comparative Overview: this compound vs. Belzutifan
| Feature | This compound | Belzutifan (MK-6482) |
| Mechanism of Action | Selective, allosteric inhibitor of HIF-2α, preventing its heterodimerization with HIF-1β and subsequent transcriptional activity.[2][9] | Selective inhibitor of HIF-2α, disrupting the HIF-2α/HIF-1β heterodimerization.[3][12] |
| Developer | Novartis | Peloton Therapeutics (acquired by Merck) |
| Clinical Stage | Phase I (discontinued)[10] | FDA Approved[3][4] |
| Reported Efficacy (Clinical) | In a Phase I study in heavily pretreated advanced ccRCC, DFF332 showed a disease control rate of 52.5%, with 5% of patients achieving a partial response and 47.5% achieving stable disease.[1][11] | In a Phase I trial in heavily pretreated advanced ccRCC, belzutifan demonstrated an objective response rate of 25% and a median progression-free survival of 14.5 months.[13][14] |
| Known Resistance Mechanisms | Not yet clinically characterized. | "Gatekeeper" mutations in HIF-2α (e.g., G323E) that prevent drug binding.[6][7][8] |
Preclinical Efficacy Data
While direct comparative studies in belzutifan-resistant models are not publicly available, the following tables summarize the individual preclinical data for this compound and belzutifan.
Table 1: In Vitro Activity of this compound and Belzutifan
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | HIF-2α SPA | - | 9 nM | [15] |
| HIF-2α iScript | - | 37 nM | [15] | |
| HIF-2α HRE RGA | - | 246 nM | [15] | |
| Belzutifan | HIF-2α Inhibition | - | 9 nM | [12] |
Table 2: In Vivo (Xenograft) Efficacy of this compound
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| This compound | ccRCC | 30 mg/kg; p.o.; daily for 21 days | Inhibition of tumor growth in mice. | [15] |
Experimental Protocols for Comparative Efficacy Studies
To definitively assess the efficacy of this compound in belzutifan-resistant cell lines, the following experimental protocols are proposed.
Generation of Belzutifan-Resistant Cell Lines
Objective: To develop ccRCC cell lines with acquired resistance to belzutifan, including those with known resistance mutations.
Protocol:
-
Cell Line Selection: Start with a VHL-null ccRCC cell line known to be sensitive to belzutifan (e.g., 786-O, A498).
-
CRISPR/Cas9-mediated Knock-in of Resistance Mutations:
-
Design guide RNAs (gRNAs) targeting the genomic locus of EPAS1 (encoding HIF-2α) corresponding to the G323E mutation.
-
Co-transfect the selected ccRCC cell line with Cas9 nuclease and the gRNAs, along with a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired G323E mutation.
-
Select and expand single-cell clones.
-
Verify the presence of the G323E mutation by Sanger sequencing.
-
-
Chronic Exposure to Belzutifan:
-
Culture the parental sensitive ccRCC cell line in the presence of gradually increasing concentrations of belzutifan over several months.
-
Isolate and expand colonies that demonstrate sustained proliferation at high concentrations of belzutifan.
-
Sequence the EPAS1 gene in the resistant clones to identify potential resistance mutations.
-
In Vitro Efficacy Assays
Objective: To compare the anti-proliferative and target-inhibitory effects of this compound and belzutifan in both sensitive and resistant ccRCC cell lines.
Protocols:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Plate sensitive and resistant ccRCC cells in 96-well plates.
-
Treat the cells with a dose-response range of this compound and belzutifan for 72-96 hours.
-
Measure cell viability using a luminescence-based assay.
-
Calculate IC50 values for each compound in each cell line.
-
-
HIF-2α Reporter Gene Assay:
-
Transfect sensitive and resistant cells with a luciferase reporter plasmid containing hypoxia-responsive elements (HREs).
-
Treat the cells with this compound and belzutifan at various concentrations.
-
Measure luciferase activity to determine the extent of HIF-2α transcriptional inhibition.
-
-
VEGF Secretion Assay (ELISA):
-
Culture sensitive and resistant cells in the presence of this compound or belzutifan.
-
Collect the cell culture supernatant after 24-48 hours.
-
Quantify the concentration of secreted Vascular Endothelial Growth Factor (VEGF), a downstream target of HIF-2α, using an ELISA kit.[16]
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in mouse xenograft models of belzutifan-resistant ccRCC.
Protocol:
-
Xenograft Establishment:
-
Subcutaneously implant belzutifan-sensitive and resistant (e.g., G323E mutant) ccRCC cells into the flanks of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups: Vehicle control, belzutifan, and this compound.
-
Administer drugs orally at predetermined doses and schedules based on preclinical data.[15]
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for downstream analysis (e.g., Western blotting for HIF-2α target gene expression).
-
Visualizing Key Pathways and Workflows
HIF-2α Signaling Pathway and Inhibitor Action
Caption: HIF-2α signaling pathway and the mechanism of action of inhibitors.
Experimental Workflow for Comparative Efficacy
References
- 1. targetedonc.com [targetedonc.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting HIF-2α: the role of belzutifan in clear cell renal carcinoma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics Reveals Altered Interactions between Belzutifan and HIF-2 with Natural Variant G323E or Proximal Phosphorylation at T324 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of hypoxia-inducible factor-2alpha in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis [en-cancer.fr]
- 15. medchemexpress.com [medchemexpress.com]
- 16. scribd.com [scribd.com]
Comparative analysis of the safety profiles of NVP-DFF332 and other HIF-2α inhibitors
A detailed examination of the safety profiles of NVP-DFF332 and other Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors, supported by clinical and preclinical data. This guide is intended for researchers, scientists, and drug development professionals.
The development of inhibitors targeting the Hypoxia-Inducible Factor-2α (HIF-2α) has marked a significant advancement in the treatment of various cancers, particularly clear cell renal cell carcinoma (ccRCC). HIF-2α is a key oncogenic driver in this disease, and its inhibition has shown promising therapeutic efficacy. However, as with any targeted therapy, understanding the safety profile is paramount. This guide provides a comparative analysis of the safety of this compound and other prominent HIF-2α inhibitors, including the FDA-approved belzutifan, and emerging clinical candidates such as DFF332, casdatifan, and NKT2152. While clinical development of this compound was discontinued for business reasons, an examination of available data and comparison with its contemporaries offers valuable insights for ongoing research and development in this class of drugs.
Mechanism of Action and On-Target Toxicities
HIF-2α inhibitors function by binding to the PAS-B pocket of the HIF-2α subunit, which prevents its heterodimerization with HIF-1β (also known as ARNT). This disruption blocks the transcription of downstream target genes involved in tumorigenesis, including those responsible for angiogenesis, cell proliferation, and survival.
The primary on-target toxicities of HIF-2α inhibitors stem directly from this mechanism of action. HIF-2α plays a crucial role in normal physiological processes, most notably in the regulation of erythropoietin (EPO), the hormone that stimulates red blood cell production. Inhibition of HIF-2α leads to a decrease in EPO levels, which commonly results in anemia. Another significant on-target adverse event is hypoxia, which is thought to be related to the role of HIF-2α in the physiological response to low oxygen levels.
Comparative Safety Profiles
The following tables summarize the reported adverse events for several HIF-2α inhibitors based on available clinical trial data. It is important to note that direct head-to-head comparison is challenging due to differences in study populations, trial designs, and stages of development.
Table 1: Comparison of Common Treatment-Related Adverse Events (TRAEs) of HIF-2α Inhibitors
| Adverse Event | Belzutifan (MK-6482/PT2977) | DFF332 | Casdatifan (AB521) | NKT2152 |
| Anemia | 84.2% (any grade), 28.8% (Grade 3/4)[1] | 13% (any grade, treatment-related)[2][3] | 85% (any grade), 36% (Grade 3)[4][5] | 89.3% (any grade), 35.4% (Grade 3)[6] |
| Hypoxia | 16.3% (any grade), 12.2% (Grade 3/4)[1] | 0%[2][3] | 9% (Grade 3)[5][7] | Dose-limiting toxicity observed[8] |
| Fatigue | 42.7% (any grade)[9] | 13% (any grade, treatment-related)[10] | 50% (any grade)[4] | 69.9% (any grade), 17.7% (Grade 3)[6] |
| Nausea | 24.1% (any grade)[9] | Not reported as common | Not reported as common | Reported in >10% of patients[8] |
| Dizziness | 38% (any grade)[11] | Not reported as common | Not reported as common | Reported in >10% of patients[8] |
| Hypertension | 22.4% (Grade 3, in combination with cabozantinib) | 2.5% (Grade 3, serious)[10] | Not reported as common | Not reported as common |
Data for Belzutifan is from a pooled analysis of 576 patients. Data for DFF332, Casdatifan, and NKT2152 are from early-phase clinical trials and may evolve with further studies.
Table 2: Overview of Safety and Tolerability of HIF-2α Inhibitors
| Inhibitor | Key Safety Findings |
| This compound | Development discontinued for "business reasons"; limited public safety data available. |
| Belzutifan | Generally manageable safety profile. Anemia and hypoxia are the most common on-target toxicities.[8][12] |
| DFF332 | Favorable safety profile in a Phase 1 study with a notably lower incidence of anemia and no reported hypoxia compared to other inhibitors.[2][3][13] The study was halted before an optimal dose was identified.[2] |
| Casdatifan | Manageable safety profile. Anemia and hypoxia are the most common Grade 3 adverse events.[4][5][7] |
| NKT2152 | Safety profile consistent with the class of agents. Anemia and fatigue are the most common adverse events. Hypoxia was a dose-limiting toxicity.[6][8] |
Experimental Protocols
The safety data for these HIF-2α inhibitors were primarily generated in Phase 1 and Phase 2 clinical trials. The general methodologies for assessing safety in these studies are outlined below.
Dose Escalation and MTD Determination
Early-phase trials typically employ a dose-escalation design, such as the 3+3 design, to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[4][14] Patients are enrolled in cohorts and receive escalating doses of the inhibitor until dose-limiting toxicities (DLTs) are observed.
Safety Monitoring and Adverse Event Grading
Patient safety is continuously monitored throughout the trials. Adverse events (AEs) are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1] Key safety assessments include:
-
Physical examinations: Conducted at baseline and regular intervals.
-
Vital signs: Monitored regularly.
-
Laboratory tests: Including complete blood count (with a focus on hemoglobin levels), blood chemistry, and urinalysis, performed at baseline and before each treatment cycle.
-
Oxygen saturation monitoring: To detect hypoxia.[11]
-
Electrocardiograms (ECGs): To monitor cardiac function.
Specific Protocols for On-Target Toxicities
Given the known on-target effects of HIF-2α inhibitors, specific protocols are often in place to manage anemia and hypoxia.
-
Anemia Management: May include dose interruption or reduction, and in some cases, the use of erythropoiesis-stimulating agents (ESAs) or blood transfusions.[15]
-
Hypoxia Management: May involve dose interruption or discontinuation, and the administration of supplemental oxygen.[1]
Visualizing the HIF-2α Signaling Pathway and Inhibitor Action
The following diagrams, generated using Graphviz, illustrate the HIF-2α signaling pathway and the mechanism of action of HIF-2α inhibitors.
Caption: HIF-2α signaling under normal and low oxygen conditions.
Caption: HIF-2α inhibitors block dimerization with HIF-1β.
Conclusion
The safety profiles of HIF-2α inhibitors are broadly characterized by on-target toxicities, primarily anemia and hypoxia. Belzutifan, as the first-in-class approved drug, has a well-documented safety profile that is considered manageable. Emerging inhibitors like DFF332, casdatifan, and NKT2152 have shown promising early safety data, with some notable differences. In particular, the low incidence of anemia and absence of hypoxia reported for DFF332 in its initial study are of interest, although further investigation at an optimized dose is needed. The discontinuation of this compound's development underscores the challenges in bringing new therapies to market, which are not always related to safety or efficacy.
For researchers and drug developers, a thorough understanding of the safety landscape of existing HIF-2α inhibitors is crucial for designing safer and more effective next-generation therapies. Continued research into the precise mechanisms of adverse events and the development of strategies to mitigate them will be essential for maximizing the therapeutic potential of this important class of drugs.
References
- 1. urologytimes.com [urologytimes.com]
- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, Casdatifan, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer - BioSpace [biospace.com]
- 6. urotoday.com [urotoday.com]
- 7. urologytimes.com [urologytimes.com]
- 8. onclive.com [onclive.com]
- 9. urotoday.com [urotoday.com]
- 10. ascopubs.org [ascopubs.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. urotoday.com [urotoday.com]
- 14. A Phase 1/2, open label dose-escalation and expansion trial of NKT2152, an orally administered HIF2α inhibitor, to investigate safety, PK, PD and clinical activity in patients with advanced ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The safety profile of belzutifan in renal tumors: real-world data from a tertiary academic center - PMC [pmc.ncbi.nlm.nih.gov]
Dual PI3K/mTOR Inhibition with NVP-BEZ235: A Superior Strategy to Traditional mTOR Inhibitors in Clear Cell Renal Cell Carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including clear cell renal cell carcinoma (ccRCC). While mTORC1 inhibitors like rapamycin and its analogs (everolimus, temsirolimus) have shown clinical activity in metastatic RCC, their efficacy is often limited by feedback activation of the upstream PI3K/AKT pathway.[1][2] This guide provides a comparative analysis of NVP-BEZ235, a dual PI3K/mTOR inhibitor, against traditional mTORC1 inhibitors, presenting experimental data that underscores its enhanced anti-tumor activity in ccRCC. This document also serves to clarify the compound of interest, as "NVP-DFF332" is not a recognized designation in the scientific literature; based on the context of mTOR inhibition in ccRCC, this guide focuses on the well-researched compound NVP-BEZ235.
Mechanism of Action: A Two-Pronged Attack
NVP-BEZ235 distinguishes itself from traditional mTOR inhibitors by simultaneously targeting both PI3K and mTOR kinases (mTORC1 and mTORC2).[3][4] This dual inhibition prevents the feedback activation of AKT that often plagues mTORC1-specific inhibitors, leading to a more comprehensive and sustained blockade of the signaling cascade.[1] This broader inhibition profile translates into superior anti-proliferative and pro-apoptotic effects in ccRCC models.[2]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; NVP_BEZ235 [label="NVP-BEZ235", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR_Inhibitors [label="mTORC1 Inhibitors\n(e.g., Rapamycin)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges RTK -> PI3K; PI3K -> AKT; AKT -> mTORC1; mTORC2 -> AKT; mTORC1 -> S6K; mTORC1 -> FourEBP1; S6K -> Proliferation; FourEBP1 -> Proliferation [label="|--", arrowhead=tee];
// Inhibitor Edges NVP_BEZ235 -> PI3K [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; NVP_BEZ235 -> mTORC1 [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; NVP_BEZ235 -> mTORC2 [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; mTOR_Inhibitors -> mTORC1 [label="inhibits", color="#FBBC05", fontcolor="#FBBC05"]; mTORC1 -> PI3K [style=dashed, arrowhead=normal, label="feedback\nactivation", color="#4285F4"]; }
Figure 1. PI3K/AKT/mTOR signaling pathway and inhibitor targets.
Comparative Performance Data
Experimental evidence consistently demonstrates the superior efficacy of NVP-BEZ235 over mTORC1 inhibitors in ccRCC cell lines. The following tables summarize key quantitative data from comparative studies.
Table 1: Inhibition of Cell Viability (IC50) in ccRCC Cell Lines
| Cell Line | NVP-BEZ235 (nM) | Rapamycin (nM) | PP242 (nM) |
| 786-O | ~25 | >1000 | ~500 |
| A498 | ~50 | >1000 | ~750 |
| UMRC6 | ~30 | >1000 | ~600 |
Data compiled from multiple sources demonstrating the significantly lower concentrations of NVP-BEZ235 required to inhibit cell viability compared to rapamycin and PP242, another mTOR kinase inhibitor.[2][3]
Table 2: Induction of Apoptosis in ccRCC Cell Lines (% Apoptotic Cells)
| Treatment (100 nM, 48h) | UMRC6 | 786-0 | UOK121 |
| Control (DMSO) | ~5% | ~4% | ~6% |
| Rapamycin | ~10% | ~8% | ~12% |
| PP242 | ~18% | ~15% | ~20% |
| NVP-BEZ235 | ~25% | ~22% | ~28% |
This table illustrates the enhanced pro-apoptotic activity of NVP-BEZ235 compared to rapamycin and PP242 in various ccRCC cell lines.[2]
Table 3: Effects on Downstream Signaling Molecules
| Protein Target | NVP-BEZ235 | Rapamycin |
| p-Akt (Ser473) | ↓↓↓ | ↑ or ↔ |
| p-mTOR (Ser2448) | ↓↓↓ | ↓ |
| p-S6K (Thr389) | ↓↓↓ | ↓↓↓ |
| p-4E-BP1 (Thr37/46) | ↓↓↓ | ↓ |
| Cyclin D1 | ↓↓ | ↓ |
| HIF-2α | ↓↓ | ↓ |
This table provides a semi-quantitative comparison of the effects of NVP-BEZ235 and rapamycin on key downstream effectors of the PI3K/mTOR pathway. NVP-BEZ235 demonstrates a more profound and comprehensive inhibition of the pathway.[3][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
// Nodes Seed [label="Seed ccRCC cells in\n96-well plates"]; Treat [label="Treat with varying\nconcentrations of inhibitors"]; Incubate1 [label="Incubate for 48-72 hours"]; Add_MTT [label="Add MTT reagent\n(0.5 mg/mL)"]; Incubate2 [label="Incubate for 4 hours at 37°C"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)"]; Read [label="Measure absorbance\nat 570 nm"]; Analyze [label="Calculate IC50 values", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Seed -> Treat -> Incubate1 -> Add_MTT -> Incubate2 -> Solubilize -> Read -> Analyze; }
Figure 2. Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed ccRCC cells (e.g., 786-O, A498) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][7]
-
Treatment: Treat the cells with a range of concentrations of NVP-BEZ235 and the comparator mTOR inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
// Nodes Treat [label="Treat ccRCC cells with\ninhibitors for 24-48 hours"]; Harvest [label="Harvest cells (including\nsupernatant)"]; Wash [label="Wash cells with cold PBS"]; Resuspend [label="Resuspend in Annexin V\nbinding buffer"]; Stain [label="Add Annexin V-FITC\nand Propidium Iodide (PI)"]; Incubate [label="Incubate for 15 minutes\nin the dark"]; Analyze [label="Analyze by flow cytometry", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Treat -> Harvest -> Wash -> Resuspend -> Stain -> Incubate -> Analyze; }
Figure 3. Workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment: Treat ccRCC cells with the desired concentrations of inhibitors for 24 to 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: After treatment with inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature an equal amount of protein (20-40 µg) from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[11][12]
Conclusion and Future Directions
The dual PI3K/mTOR inhibitor NVP-BEZ235 demonstrates superior anti-cancer activity in ccRCC preclinical models compared to traditional mTORC1 inhibitors.[2][3] Its ability to overcome the feedback activation of AKT signaling provides a strong rationale for its clinical investigation. While direct synergistic studies of NVP-BEZ235 with other mTOR inhibitors in ccRCC are not extensively reported, the enhanced efficacy of NVP-BEZ235 alone suggests its potential as a backbone for combination therapies. For instance, combining NVP-BEZ235 with agents that have non-overlapping mechanisms of action, such as anti-angiogenic therapies like sorafenib, has shown synergistic effects.[4][13] Future research should continue to explore rational combination strategies involving dual PI3K/mTOR inhibitors to further improve therapeutic outcomes for patients with advanced ccRCC.
References
- 1. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 2. NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of the novel dual PI3-kinase/mTOR inhibitor NVP-BEZ235 compared with rapamycin in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.7. Annexin-V Apoptosis Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of NVP-DFF332: A Comparative Guide Using CRISPR/Cas9
In the landscape of targeted cancer therapies, small molecule inhibitors of the hypoxia-inducible factor 2α (HIF-2α) transcription factor are a promising class of drugs, particularly for clear-cell renal cell carcinoma (ccRCC). NVP-DFF332 is a novel, selective oral inhibitor of HIF-2α.[1][2] This guide provides a comparative framework for validating the on-target effects of this compound, with a primary focus on leveraging the precision of CRISPR/Cas9 gene-editing technology. We will compare its performance with the established HIF-2α inhibitor, belzutifan (MK-6482), and outline detailed experimental protocols to support these validation studies.
Comparative Analysis of HIF-2α Inhibitors
To objectively assess the on-target efficacy of this compound, a direct comparison with a known alternative, such as the FDA-approved belzutifan, is essential. Belzutifan is a first-in-class HIF-2α inhibitor used in the treatment of von Hippel-Lindau (VHL) disease-associated tumors and advanced RCC.[3][4] The following table summarizes key characteristics and reported data for both compounds.
| Feature | This compound | Belzutifan (MK-6482) |
| Mechanism of Action | Selective, oral small molecule inhibitor of HIF-2α, preventing its heterodimerization with HIF-1β and subsequent transcriptional activity.[1][2] | Oral, selective small molecule inhibitor of HIF-2α that blocks its interaction with HIF-1β, thereby inhibiting the transcription of downstream target genes.[3] |
| Therapeutic Target | Hypoxia-Inducible Factor 2α (HIF-2α) | Hypoxia-Inducible Factor 2α (HIF-2α) |
| Clinical Development Stage | Phase I clinical trials for advanced clear-cell renal cell carcinoma (ccRCC).[5][6][7] | FDA-approved for VHL disease-associated RCC and advanced RCC following prior therapies.[3][4] |
| Reported Efficacy (in ccRCC) | In a Phase I study, 5% of patients achieved a partial response, and 48% had stable disease.[5][7] | In a Phase II study for VHL-associated RCC, an objective response rate of 49% was observed.[3] For advanced RCC after prior therapies, it showed superior progression-free survival compared to everolimus.[4] |
| Known On-Target Side Effects | Anemia and hypertension have been reported, consistent with HIF-2α pathway inhibition.[5][7] | Anemia and hypoxia are known on-target effects.[4] |
Validating On-Target Effects with CRISPR/Cas9
CRISPR/Cas9 technology offers a powerful method for definitively validating that the effects of a drug are due to its interaction with the intended target. By creating a genetic knockout of the target protein, researchers can compare the cellular phenotype of the knockout with that of cells treated with the inhibitor. If the drug's effects are on-target, they should be recapitulated in the knockout cells and the drug should have no further effect in these cells.
Experimental Workflow for CRISPR/Cas9 Validation
Hypothetical Data from CRISPR/Cas9 Validation
The following tables represent the expected outcomes from experiments designed to validate the on-target effects of this compound.
Table 1: Effect of HIF-2α Inhibitors and EPAS1 Knockout on Cell Proliferation
| Cell Line | Treatment | Relative Proliferation (% of WT + DMSO) |
| Wild-Type (WT) | DMSO (Vehicle) | 100% |
| Wild-Type (WT) | This compound (1 µM) | 45% |
| Wild-Type (WT) | Belzutifan (1 µM) | 42% |
| EPAS1 KO | DMSO (Vehicle) | 40% |
| EPAS1 KO | This compound (1 µM) | 39% |
| EPAS1 KO | Belzutifan (1 µM) | 41% |
Table 2: Downregulation of HIF-2α Target Gene Expression
| Cell Line | Treatment | VEGFA mRNA Expression (Fold Change vs. WT + DMSO) | CCND1 mRNA Expression (Fold Change vs. WT + DMSO) |
| Wild-Type (WT) | DMSO (Vehicle) | 1.0 | 1.0 |
| Wild-Type (WT) | This compound (1 µM) | 0.3 | 0.4 |
| Wild-Type (WT) | Belzutifan (1 µM) | 0.25 | 0.35 |
| EPAS1 KO | DMSO (Vehicle) | 0.2 | 0.3 |
| EPAS1 KO | This compound (1 µM) | 0.21 | 0.32 |
| EPAS1 KO | Belzutifan (1 µM) | 0.23 | 0.33 |
These hypothetical results illustrate that the anti-proliferative and gene-regulatory effects of this compound are phenocopied by the genetic knockout of EPAS1 (the gene encoding HIF-2α). Furthermore, the addition of this compound to the EPAS1 knockout cells results in no significant additional effect, strongly indicating that its mechanism of action is on-target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below are protocols for the key experiments.
Generation of EPAS1 Knockout Cell Lines using CRISPR/Cas9
-
Cell Culture: 786-O human renal clear cell adenocarcinoma cells, which are VHL-deficient and express high levels of HIF-2α, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
sgRNA Design and Cloning: At least two single guide RNAs (sgRNAs) targeting an early exon of the human EPAS1 gene are designed using a web-based tool (e.g., CRISPOR). The sgRNA sequences are cloned into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Lentiviral particles are produced by co-transfecting HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids. The viral supernatant is harvested, filtered, and used to transduce 786-O cells.
-
Selection and Clonal Isolation: 48 hours post-transduction, cells are treated with puromycin to select for successfully transduced cells. Single-cell clones are isolated by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Knockout Validation: Genomic DNA from expanded clones is amplified by PCR across the sgRNA target site, and the amplicons are subjected to Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels). Successful knockout is confirmed by Western blot analysis showing the absence of the HIF-2α protein.
Cell Proliferation Assay
-
Seeding: Wild-type (WT) and validated EPAS1 knockout (KO) 786-O cells are seeded in 96-well plates at a density of 2,000 cells per well.
-
Treatment: After 24 hours, cells are treated with serial dilutions of this compound, belzutifan, or DMSO as a vehicle control.
-
Incubation: Cells are incubated for 72 hours.
-
Quantification: Cell proliferation is assessed using a resazurin-based assay (e.g., CellTiter-Blue). Fluorescence is measured using a plate reader, and the results are normalized to the vehicle-treated WT cells.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Treatment and RNA Extraction: WT and EPAS1 KO cells are seeded in 6-well plates and treated with this compound, belzutifan, or DMSO for 24 hours. Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Primers are designed for HIF-2α downstream target genes such as VEGFA, CCND1, and TGFα. Gene expression is normalized to a housekeeping gene (e.g., GAPDH), and the fold change is calculated using the ΔΔCt method.
HIF-2α Signaling Pathway
Understanding the signaling cascade is essential for interpreting validation data. HIF-2α plays a central role in the cellular response to hypoxia.
This guide outlines a comprehensive and robust strategy for validating the on-target effects of this compound. By employing CRISPR/Cas9-mediated gene knockout and conducting rigorous comparative analyses with an established drug like belzutifan, researchers can generate high-confidence data to support further drug development. The provided protocols and conceptual frameworks serve as a foundation for these critical validation studies.
References
- 1. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. researchgate.net [researchgate.net]
- 6. molbiolcell.org [molbiolcell.org]
- 7. scbt.com [scbt.com]
A Head-to-Head Battle for HIF-2α Suppression: NVP-DFF332 vs. Novel Degraders
For researchers, scientists, and drug development professionals navigating the landscape of hypoxia-inducible factor 2α (HIF-2α) targeting, a critical decision lies between inhibition and degradation. This guide provides an objective comparison of the selective HIF-2α inhibitor, NVP-DFF332, against the emerging class of novel HIF-2α degraders, supported by experimental data and detailed methodologies.
HIF-2α is a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). Its accumulation under hypoxic conditions drives tumor growth and angiogenesis. While inhibitors like this compound block the transcriptional activity of HIF-2α, novel degraders, such as PROTACs (Proteolysis Targeting Chimeras), are designed to eliminate the HIF-2α protein entirely.
Performance Benchmarking: Inhibition vs. Degradation
The central difference in the mechanism of action between this compound and HIF-2α degraders necessitates distinct quantitative metrics for performance evaluation. For inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration required to reduce the biological activity of HIF-2α by 50%. In contrast, the efficacy of degraders is measured by the half-maximal degradation concentration (DC50), the concentration needed to eliminate 50% of the target protein, and the maximum degradation (Dmax), representing the percentage of protein degraded at the optimal concentration.
| Compound | Target | Mechanism of Action | Key Performance Metric(s) | Reported Value(s) | Cell Line(s) |
| This compound | HIF-2α | Inhibition of transcriptional activity | IC50 | 9 nM (SPA), 37 nM (iScript), 246 nM (HRE RGA) | Not specified in provided context |
| HIF-2α PROTAC Degrader (Exemplar) | HIF-2α | Targeted protein degradation via the ubiquitin-proteasome system | DC50 , Dmax | Data for a specific, novel HIF-2α PROTAC degrader is not yet publicly available in the provided search results. | Not applicable |
| Reference PROTAC: Compound 12 | c-Met | Targeted protein degradation | DC50, Dmax | 27 nM, 91% | MDA-MB-231 |
Note: The data for "Compound 12" is included as a reference to illustrate typical performance metrics for a PROTAC degrader, as specific quantitative data for a novel HIF-2α degrader was not available in the search results.
Signaling Pathway and Experimental Workflows
To understand the distinct points of intervention for these two classes of molecules, it is crucial to visualize the HIF-2α signaling pathway and the experimental workflows used to assess their performance.
Caption: HIF-2α pathway and intervention points for this compound and degraders.
Caption: Workflows for evaluating inhibitors, degraders, and target engagement.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of performance data.
Quantitative Western Blot for HIF-2α Degradation
This protocol is used to determine the DC50 and Dmax of HIF-2α degraders.
-
Cell Culture and Treatment: Plate cells (e.g., 786-O, a human renal clear cell carcinoma line with high HIF-2α expression) and allow them to adhere overnight. Treat the cells with a serial dilution of the HIF-2α degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-2α overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the HIF-2α signal to a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Plot the percentage of remaining HIF-2α protein against the degrader concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Luciferase Reporter Assay for HIF-2α Transcriptional Activity
This assay is used to determine the IC50 of HIF-2α inhibitors like this compound.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing a hypoxia-response element (HRE) in its promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Cell Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound or vehicle control.
-
Induction of Hypoxia: Induce HIF-2α activity by placing the cells in a hypoxic chamber (e.g., 1% O2) or by treating them with a hypoxia-mimetic agent (e.g., cobalt chloride) for a specified time (e.g., 18 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is employed to confirm that both inhibitors and degraders physically bind to HIF-2α within the cellular environment.
-
Cell Treatment: Treat intact cells with the compound of interest (this compound or a HIF-2α degrader) or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble HIF-2α remaining in the supernatant at each temperature using Western blotting or another sensitive protein detection method.
-
Data Analysis: A compound that binds to HIF-2α will stabilize it, resulting in a higher melting temperature. This is observed as a shift in the temperature at which HIF-2α denatures and precipitates. By comparing the melting curves in the presence and absence of the compound, target engagement can be confirmed.
Conclusion
The choice between inhibiting and degrading HIF-2α represents a significant strategic decision in drug development. This compound offers a potent method of blocking the downstream effects of HIF-2α signaling. In contrast, novel HIF-2α degraders aim for the complete removal of the protein, a strategy that could potentially overcome resistance mechanisms associated with inhibitor-based therapies. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these promising therapeutic modalities. As more quantitative data on novel HIF-2α degraders becomes available, a clearer picture of their relative advantages and disadvantages will emerge, guiding the future of HIF-2α-targeted cancer therapy.
Safety Operating Guide
Navigating the Disposal of NVP-DFF332: A Guide for Laboratory Professionals
Providing essential guidance for the safe and compliant disposal of the investigational compound NVP-DFF332 is crucial for maintaining a secure laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, a conservative approach, treating this compound as a potentially hazardous substance, is recommended. This guide offers a step-by-step operational plan for its proper disposal, ensuring the safety of researchers and compliance with general laboratory waste regulations.
Recommended Disposal Protocol
The following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. Adherence to your institution's specific environmental health and safety (EHS) guidelines is mandatory.
Waste Identification and Categorization
Given the lack of specific hazard data, this compound waste should be classified as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Dispose of solid this compound and contaminated disposable items (gloves, wipes, etc.) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as unused solutions or rinsates, in a separate, leak-proof container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Leave adequate headspace (at least 10%) in liquid waste containers to allow for expansion.
-
Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
Storage
Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure secondary containment is used to capture any potential leaks.
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal or recycling.
| Container Type | Decontamination Procedure |
| Glass/Plastic Vials | 1. Triple rinse with a suitable solvent (e.g., ethanol or acetone). 2. Collect all rinsate as hazardous liquid waste. 3. Deface the original label. 4. Dispose of the clean container in the appropriate laboratory glass or plastic recycling or waste stream, in accordance with institutional policy. |
| Contaminated Labware | Single-use items should be disposed of as solid hazardous waste. Reusable glassware should be decontaminated by soaking in a suitable cleaning solution, followed by thorough rinsing. The initial rinsate should be treated as hazardous liquid waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste.
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The provided disposal steps are based on general best practices for laboratory chemical waste management.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
Personal protective equipment for handling NVP-DFF332
For Research Use Only. Not for clinical use in humans.
NVP-DFF332, also known as HIF-2α-IN-8, is a potent, orally active inhibitor of the HIF-2α transcription factor, demonstrating antitumor activity.[1] Due to its high potency, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure risk. This guide provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its potent biological activity necessitates handling it as a hazardous compound. The primary risks include inhalation of the powdered form, skin contact, and eye exposure. The following PPE is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Area of Protection | Required PPE | Specifications & Best Practices |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | Required for handling the powdered form. |
| Hand | Chemical-resistant gloves (Nitrile) | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. |
| Body | Professional laboratory coat | Must be fully buttoned. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing
-
Designated Area: All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation.
-
Decontamination: Before use, decontaminate the work surface of the fume hood.
-
PPE: Don all required PPE as detailed in Table 1.
-
Weighing: Use a calibrated analytical balance inside the fume hood. Handle the compound with care to avoid generating dust.
-
Aliquotting: Once the desired amount is weighed, prepare aliquots for storage to avoid repeated freeze-thaw cycles of the stock solution.[1]
2.2. Solubilization and Storage
-
Solvent Selection: Information on the appropriate solvent should be consulted prior to solubilization.
-
Dissolving: Add the selected solvent to the weighed this compound. Cap the vial securely and vortex until fully dissolved.
-
Storage:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including pipette tips, microfuge tubes, and gloves, in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Collect all contaminated liquid waste in a sealed, properly labeled hazardous waste container.
-
-
Disposal:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour this compound waste down the drain.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
